SR-3306
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXVKKPYBGIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SR-3306 in Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of SR-3306, a selective c-Jun N-terminal kinase (JNK) inhibitor, with a focus on its neuroprotective effects in neurons. This compound has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease.
Core Mechanism of Action: Inhibition of the JNK Signaling Pathway
This compound is a cell-permeable, blood-brain-barrier-penetrant anilinopyrimidine compound that functions as a potent and selective, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is heavily implicated in neuronal apoptosis and survival.[1]
The primary mechanism of action of this compound in neurons involves the direct inhibition of JNK activity, leading to a reduction in the phosphorylation of its downstream target, c-Jun.[2] The phosphorylation of c-Jun is a key step in the activation of apoptotic pathways in neurons.[2] By inhibiting this process, this compound effectively blocks the pro-apoptotic signaling cascade, resulting in the protection of neurons from various stressors.[1][2]
The neuroprotective effects of this compound have been demonstrated in both in vitro and in vivo models of Parkinson's disease.[1][2][3] In cellular models, this compound protected primary dopaminergic neurons from MPP+-induced neurotoxicity.[2] In animal models, oral administration of this compound to mice and rats with induced Parkinson's disease resulted in the protection of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and a significant reduction in motor deficits.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against JNK isoforms and its neuroprotective efficacy in various experimental models.
Table 1: Biochemical and Cell-Based Potency of this compound [2]
| Target | Assay Type | IC50 Value |
| Human JNK1 | Biochemical | 67 nM |
| Human JNK2 | Biochemical | 283 nM |
| Human JNK3 | Biochemical | 159 nM |
| p38 | Biochemical | >20 µM |
| c-Jun Phosphorylation | Cell-Based (INS-1 cells) | 216 nM |
Table 2: Neuroprotective Efficacy of this compound in Preclinical Models
| Model | Treatment | Outcome | Reference |
| MPP+-treated primary dopaminergic neurons | 10-1000 nM this compound | >90% protection against cell death | [2] |
| MPTP-intoxicated mice | 30 mg/kg this compound (p.o.) | 72% protection of TH-positive cells in the SNpc | [1][2] |
| 6-OHDA-lesioned rats | 10 mg/kg/day this compound (s.c.) | 6-fold increase in TH-positive neurons in the SNpc | [3][4] |
| d-amphetamine-induced circling in 6-OHDA-lesioned rats | 10 mg/kg/day this compound (s.c.) | 87% decrease in circling behavior | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the JNK signaling pathway targeted by this compound and a typical experimental workflow for evaluating its neuroprotective effects.
Caption: The JNK signaling pathway leading to neuronal apoptosis and its inhibition by this compound.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SR-3306: A Selective c-Jun N-terminal Kinase (JNK) Inhibitor
An In-depth Technical Guide
This technical guide provides a comprehensive overview of SR-3306, a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). This compound is a cell-permeable, blood-brain-barrier-permeant, and orally available anilinopyrimidine compound, making it a valuable tool for investigating the role of JNK signaling in various physiological and pathological processes, particularly in the context of neurodegenerative diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the technical details of this compound, including its inhibitory activity, selectivity, and the experimental protocols for its evaluation.
Core Data Presentation
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cell-based assays. The quantitative data is summarized in the tables below for easy comparison.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| JNK1 | 67 | ATP-competitive inhibition. |
| JNK2 | 283 | ATP-competitive inhibition. |
| JNK3 | 159 | ATP-competitive inhibition. |
| p38 | >20,000 | Demonstrates high selectivity over the closely related p38 MAPK. |
IC50 values represent the concentration of this compound required to inhibit the kinase activity by 50%.[1][2]
Table 2: Cell-Based Inhibitory Activity of this compound
| Assay | Cell Line | Stimulus | IC50 (nM) |
| c-jun phosphorylation inhibition | INS-1 β-pancreatic cells | Streptozotocin (STZ) | 216 |
This assay measures the ability of this compound to inhibit the phosphorylation of the JNK substrate c-jun in a cellular context.[1][2]
Table 3: Selectivity Profile of this compound
| Kinase Panel | Number of Kinases Tested | Concentration of this compound | Notable Off-Target Hits (Inhibition >50%) |
| Broad Kinase Panel | >300 | Not specified | Exhibits little or no activity against the majority of kinases tested. |
This compound demonstrates a high degree of selectivity, a desirable characteristic for a chemical probe or therapeutic candidate.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of downstream targets, including the transcription factor c-Jun. This phosphorylation event enhances c-Jun's transcriptional activity, regulating the expression of genes involved in diverse cellular processes such as proliferation, apoptosis, and inflammation.
Experimental Workflow for Evaluating this compound In Vitro
The in vitro evaluation of this compound typically involves a series of assays to determine its biochemical potency against JNK isoforms and its effect on the JNK signaling pathway within cells.
Experimental Workflow for Evaluating this compound In Vivo
In vivo studies are crucial to assess the efficacy of this compound in disease models. A common application is in rodent models of Parkinson's disease, where neuroprotection is evaluated.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
ATP-Competitive JNK Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by JNK in a cell-free system.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
JNK substrate (e.g., GST-c-Jun)
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
[γ-32P]ATP
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a reaction tube, combine the JNK enzyme, JNK substrate, and the diluted this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager or autoradiography.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
c-Jun Phosphorylation Inhibition Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit JNK-mediated phosphorylation of c-Jun in response to a cellular stressor.
Materials:
-
INS-1 pancreatic β-cells
-
Cell culture medium and reagents
-
Streptozotocin (STZ)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE reagents and equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed INS-1 cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with STZ to activate the JNK pathway.
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Jun for loading control.
-
Quantify the band intensities to determine the inhibition of c-Jun phosphorylation and calculate the cell-based IC50 value.
In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
This protocol describes the evaluation of this compound's neuroprotective effects in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.
Animal Model:
-
Male C57BL/6 mice are commonly used.
-
Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for several consecutive days to induce dopaminergic neurodegeneration.
This compound Administration:
-
Administer this compound orally (p.o.) or subcutaneously (s.c.) at a predetermined dose (e.g., 30 mg/kg) prior to each MPTP injection.
-
A vehicle control group should be included.
Tissue Processing and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains through the substantia nigra and striatum using a cryostat.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
Assess the density of TH-positive fibers in the striatum.
-
Additionally, brain tissue can be collected for Western blot analysis of phospho-c-Jun to confirm target engagement of this compound.
In Vivo Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines the assessment of this compound's neuroprotective capabilities in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA).
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats are typically used.
-
Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.
This compound Administration:
-
Administer this compound (e.g., 10 mg/kg/day, s.c.) via osmotic mini-pumps for a continuous delivery over a period of time (e.g., 14 days) starting shortly after the 6-OHDA lesion.[3]
-
A vehicle control group is essential for comparison.
Behavioral and Histological Analysis:
-
Assess rotational behavior induced by apomorphine or amphetamine to evaluate the extent of the dopaminergic lesion and the therapeutic effect of this compound.
-
At the end of the study, perform tissue processing and immunohistochemistry for tyrosine hydroxylase as described for the MPTP model to quantify the survival of dopaminergic neurons and fibers.[3]
-
Western blot analysis for phospho-c-Jun in the substantia nigra can be performed to confirm the inhibition of the JNK pathway by this compound.[3]
References
- 1. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. JNK Inhibitor XIV, this compound The JNK Inhibitor XIII, this compound controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of SR-3306
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3306 is a potent, selective, and brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK) that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a detailed summary of its biochemical and cellular potency, pharmacokinetic profile, and efficacy in both in vitro and in vivo models of neurodegeneration. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a summary of key data to facilitate further investigation and understanding of this compound and its therapeutic potential.
Introduction
This compound was identified as a promising neuroprotective agent through a translational research effort aimed at developing orally available JNK inhibitors.[1] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis, and its inhibition has been a key therapeutic strategy for neurodegenerative diseases. This compound emerged from a series of aminopyrimidine JNK inhibitors, demonstrating a favorable balance of potency, selectivity, and pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1] Preclinical studies have shown that this compound can protect dopaminergic neurons from toxin-induced cell death, suggesting its potential as a disease-modifying therapy for Parkinson's disease.[1][2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of JNK, with modest potency against JNK2 and JNK3.[1] By binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of its downstream target, c-Jun. The phosphorylation of c-Jun is a key step in the apoptotic signaling cascade in neurons. Therefore, by inhibiting this process, this compound effectively blocks the pro-apoptotic signaling mediated by the JNK pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical, cellular, and in vivo studies.
Table 1: Biochemical and Cellular Potency of this compound[1]
| Assay Type | Target/Cell Line | IC50 |
| Biochemical | Human JNK1 | >25 µM |
| Biochemical | Human JNK2 | 230 nM |
| Biochemical | Human JNK3 | 180 nM |
| Biochemical | p38 | >25 µM |
| Cell-Based | INS-1 cells (c-Jun phosphorylation) | 200 nM |
Table 2: Pharmacokinetic Parameters of this compound in Rats[1]
| Route of Administration | Dose | Clearance (mL/min/kg) | Oral Bioavailability (%F) |
| Intravenous (i.v.) | 1 mg/kg | 14 | N/A |
| Oral (p.o.) | 2 mg/kg | N/A | 31 |
Table 3: In Vivo Efficacy of this compound in the MPTP Mouse Model of Parkinson's Disease[1]
| Treatment Group | TH-Positive Cells in SNpc (% of Vehicle) |
| MPTP | 54% |
| MPTP + this compound (30 mg/kg) | 72% |
Detailed Experimental Protocols
In Vitro Neuroprotection Assay[1]
This protocol describes the method used to assess the neuroprotective effects of this compound against MPP+-induced cell death in primary dopaminergic neurons.
Workflow:
Methodology:
-
Cell Culture: Primary dopaminergic neurons were cultured from the ventral mesencephalon of E14 rat embryos.
-
Plating: Cells were plated in 8-well chamber slides at a density of 200,000 cells per well.
-
Treatment:
-
Cells were pre-treated with varying concentrations of this compound (10, 100, and 1000 nM) for 15 minutes.
-
Following pre-treatment, cells were exposed to 10 µM of MPP+ (1-methyl-4-phenylpyridinium) for 48 hours to induce neurotoxicity.
-
A control group was treated with 1000 nM this compound alone to assess any inherent toxicity of the compound.
-
-
Immunostaining: After 48 hours, the cells were fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: The number of surviving TH-positive neurons was quantified to determine the neuroprotective effect of this compound.
In Vivo MPTP Mouse Model of Parkinson's Disease[1]
This protocol details the in vivo study to evaluate the neuroprotective efficacy of this compound in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.
Workflow:
Methodology:
-
Animal Model: Male C57BL/6 mice were used for this study.
-
MPTP Intoxication: Mice received four intraperitoneal (i.p.) injections of MPTP-HCl (18 mg/kg) at 2-hour intervals on a single day to induce dopaminergic neurodegeneration.
-
This compound Administration:
-
The treated group received an oral (p.o.) dose of this compound (30 mg/kg) 30 minutes prior to the first MPTP injection.
-
This compound administration continued twice daily (b.i.d.) on the first day and once daily (q.d.) for the following five days.
-
-
Tissue Collection and Analysis: Seven days after the MPTP administration, the mice were sacrificed, and their brains were collected.
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Stereological Counting: The number of TH-positive neurons in the SNpc was counted using stereological methods to assess the extent of neuroprotection.
Pharmacokinetic Study in Rats[1]
This protocol outlines the procedure to determine the pharmacokinetic properties of this compound in rats following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
-
Intravenous (i.v.) Administration: this compound was administered as a single i.v. bolus dose of 1 mg/kg.
-
Oral (p.o.) Administration: A separate group of rats received a single oral gavage dose of 2 mg/kg this compound.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Plasma Analysis: Plasma concentrations of this compound were determined using a suitable analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including clearance and oral bioavailability.
Conclusion
This compound is a novel, orally bioavailable, and brain-penetrant JNK inhibitor that has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease.[1] Its ability to inhibit c-Jun phosphorylation and protect dopaminergic neurons from MPP+ and MPTP-induced toxicity highlights its potential as a therapeutic agent.[1] The favorable pharmacokinetic profile of this compound further supports its development as a potential treatment for neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound.
References
SR-3306: A Preclinical Modulator of the JNK Signaling Pathway in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The landscape of neurodegenerative disease research is one of persistent challenge and incremental progress. The development of therapeutic agents that can slow or halt the relentless progression of these disorders is a paramount goal. This document provides a comprehensive technical overview of SR-3306, a small molecule inhibitor of c-Jun N-terminal kinase (JNK), and its role in preclinical models of neurodegeneration. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a selective, orally bioavailable, and brain-penetrant inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Extensive preclinical research has focused on its potential as a neuroprotective agent, primarily in the context of Parkinson's disease. The core mechanism of this compound revolves around the inhibition of JNK, a key mediator of neuronal apoptosis and inflammatory pathways implicated in the pathogenesis of several neurodegenerative disorders. In multiple rodent models of Parkinson's disease, this compound has demonstrated significant efficacy in protecting dopaminergic neurons from degeneration, leading to notable improvements in motor function. This whitepaper will detail the mechanism of action of this compound, summarize the quantitative data from key preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows. To date, the available scientific literature has focused exclusively on the evaluation of this compound in models of Parkinson's disease; its potential role in other neurodegenerative conditions such as Alzheimer's disease, Huntington's disease, or amyotrophic lateral sclerosis has not yet been reported.
Mechanism of Action: JNK Inhibition
This compound is an ATP-competitive inhibitor of JNK, with modest potency against JNK2 and JNK3, and greater than 100-fold selectivity over p38, a closely related MAP kinase.[1] The JNK signaling cascade is a critical stress-activated protein kinase pathway that, when chronically activated, can lead to neuronal apoptosis. In neurodegenerative diseases, various stressors, including oxidative stress and neurotoxins, can activate this pathway. The inhibition of JNK by this compound has been shown to block the phosphorylation of its downstream target, c-Jun, a key transcription factor involved in the regulation of pro-apoptotic genes.[1] By preventing the phosphorylation of c-Jun, this compound effectively mitigates the downstream apoptotic signaling, thereby promoting neuronal survival.
Quantitative Data Summary
The efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize the critical data points from these experiments.
Table 1: In Vitro Potency and Selectivity of this compound[1]
| Target | IC50 (nM) |
| Human JNK3 | ~200 |
| Human JNK2 | ~200 |
| Human JNK1 | Not specified |
| p38 | >20,000 |
| c-Jun Phosphorylation (INS-1 cells) | ~200 |
Table 2: Neuroprotective Effects of this compound in an In Vitro Model of Parkinson's Disease[1]
| Model | Treatment | Concentration (nM) | Outcome |
| Primary dopaminergic neurons exposed to MPP+ | This compound | 300 | Statistically significant protection of neurons |
| This compound | 1000 | >90% neuroprotection |
Table 3: Efficacy of this compound in In Vivo Models of Parkinson's Disease[1][2][3][4]
| Model | Animal | Treatment | Dose | Outcome |
| MPTP-induced neurodegeneration | Mouse | This compound (oral) | 30 mg/kg | 72% protection of TH-positive cells in the SNpc |
| 6-OHDA-induced lesion | Rat | This compound (s.c.) | 10 mg/kg/day for 14 days | 6-fold increase in TH-positive neurons in the SNpc |
| 87% decrease in d-amphetamine-induced circling | ||||
| 2.3-fold reduction in phospho-c-jun immunoreactive neurons | ||||
| MPTP-induced neurodegeneration | Rat | This compound (oral) | Not specified | ~30% protection in the brain, reducing dysfunctional motor responses by nearly 90% |
TH: Tyrosine Hydroxylase; SNpc: Substantia Nigra pars compacta; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; 6-OHDA: 6-hydroxydopamine; s.c.: subcutaneous.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this document.
In Vitro Neuroprotection Assay in Primary Dopaminergic Neurons[1]
-
Cell Culture: Primary dopaminergic neurons are isolated from the ventral mesencephalon of E14 rat embryos.
-
Plating: Cells are plated at a density of 200,000 cells/well in 8-well chamber slides.
-
Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell culture medium at various concentrations (10-1000 nM) 15 minutes prior to the addition of the neurotoxin.
-
1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is added to the cultures at a final concentration of 10 µM to induce neurotoxicity.
-
Control wells receive either vehicle alone, MPP+ alone, or this compound alone.
-
-
Incubation: The cells are incubated for 48 hours.
-
Immunocytochemistry:
-
Cultures are fixed with 4% paraformaldehyde.
-
Cells are stained for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
-
Quantification: The number of surviving TH-positive neurons is counted in each well to determine the neuroprotective effect of this compound.
MPTP Mouse Model of Parkinson's Disease[1]
-
Animals: C57BL/6 mice are used for this model.
-
MPTP Administration:
-
Mice are injected intraperitoneally (i.p.) with MPTP-HCl (18 mg/kg) four times at 2-hour intervals on a single day.
-
-
This compound Administration:
-
This compound is administered orally (p.o.) at a dose of 30 mg/kg.
-
The first dose is given 30 minutes before the first MPTP injection.
-
A second dose is given 5.5 hours after the first MPTP injection.
-
Subsequent doses are administered once daily for the next 5 days.
-
-
Tissue Collection and Analysis:
-
Seven days after MPTP intoxication, mice are euthanized, and their brains are collected.
-
The brains are sectioned, and immunohistochemistry for TH is performed to visualize dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Unbiased stereological counting of TH-positive cells is performed to quantify the extent of neurodegeneration and the protective effect of this compound.
-
6-OHDA Rat Model of Parkinson's Disease[3][4]
-
Animals: Sprague-Dawley rats are used for this model.
-
6-OHDA Lesion:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle to induce a lesion of the nigrostriatal pathway.
-
-
This compound Administration:
-
This compound is administered via subcutaneous (s.c.) minipumps at a dose of 10 mg/kg/day for 14 days.
-
-
Behavioral Assessment:
-
d-Amphetamine-induced circling behavior is assessed to measure the extent of the lesion and the therapeutic effect of this compound. A reduction in rotations indicates a therapeutic benefit.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, rats are euthanized, and their brains are collected.
-
Immunohistochemistry for TH is performed on sections of the substantia nigra pars compacta (SNpc) and the striatum.
-
The number of TH-positive neurons and the density of TH-positive terminals are quantified.
-
Immunohistochemistry for phospho-c-jun is also performed to confirm target engagement.
-
Future Directions and Conclusion
The preclinical data for this compound strongly support its potential as a neuroprotective agent for Parkinson's disease. Its oral bioavailability and ability to penetrate the blood-brain barrier make it a promising candidate for further development.[1] Future research should focus on several key areas:
-
Chronic Dosing Studies: Long-term studies are needed to assess the sustained efficacy and safety of this compound.
-
Evaluation in Other Neurodegenerative Models: While current data is limited to Parkinson's disease, the role of JNK in other neurodegenerative conditions suggests that this compound could have broader therapeutic potential. Studies in models of Alzheimer's disease, Huntington's disease, and ALS are warranted.
-
Biomarker Development: Further development of biomarkers, such as the measurement of phospho-c-jun in accessible tissues, will be crucial for clinical trial design and monitoring of treatment response.
References
SR-3306: A Technical Guide to a Potent and Brain-Penetrant JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3306 is a potent, selective, and orally bioavailable inhibitor of c-Jun N-terminal kinases (JNKs), with significant brain penetration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside visualizations of its mechanism of action within the JNK signaling pathway. The data herein is intended to support further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases and other conditions where JNK signaling is implicated.
Chemical Structure and Properties
This compound, with the IUPAC name N-[4-[3-(6-methyl-3-pyridinyl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine, is a complex heterocyclic molecule.[1] Its structure is characterized by a central aminopyrimidine core, which is a common scaffold for kinase inhibitors, substituted with a morpholinophenyl group and a phenyl-triazole moiety further linked to a methyl-pyridinyl group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C28H26N8O | [1][2][3] |
| Molecular Weight | 490.56 g/mol | [1][2][3] |
| CAS Number | 1128096-91-2 | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | DMSO: ≥ 125 mg/mL (with sonication) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |
Pharmacological Properties
This compound is a potent inhibitor of JNK isoforms, demonstrating modest potency and high selectivity. It functions as an ATP-competitive inhibitor.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against JNK isoforms and other related kinases has been determined through biochemical and cell-based assays. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in Table 2.
| Target | IC50 (nM) | Assay Type | Reference |
| JNK1 | ~200 | Biochemical | |
| JNK2 | ~200 | Biochemical | |
| JNK3 | ~200 | Biochemical | |
| p38 | >20,000 | Biochemical | |
| p-c-jun inhibition | ~200 | Cell-based (INS-1 cells) |
This compound exhibits over 100-fold selectivity for JNKs over the closely related p38 MAP kinase. A broader kinase profiling screen against 347 kinases revealed that at a concentration of 3 µM, only a small fraction of kinases showed significant interaction, with only four (KIT, KIT V559D, PDGFR-β, TYK2) having potencies suggesting Kd values of <1 µM. Importantly, this compound did not inhibit LRRK2, a kinase implicated in Parkinson's disease, at concentrations up to 10 µM.
Drug Metabolism and Pharmacokinetics (DMPK)
The DMPK properties of this compound have been evaluated in rodents, demonstrating its potential for in vivo applications. Key parameters are presented in Table 3.
| Parameter | Value | Species | Reference |
| Oral Bioavailability (%F) | 31 | Rat | |
| Clearance | 14 mL/min/kg | Rat (i.v.) | |
| Brain Penetration | High, Brain/Plasma ratio ~30-40% | Mouse | |
| hERG Inhibition (IC50) | >30 µM | In vitro | |
| CYP450 Inhibition (IC50) | >50 µM (for 9 isoforms) | In vitro | |
| MAO-A/B Inhibition (IC50) | >50 µM | In vitro |
The favorable DMPK profile, including good oral bioavailability and significant brain penetration, makes this compound a promising candidate for treating central nervous system (CNS) disorders.
Mechanism of Action: JNK Signaling Pathway
This compound exerts its biological effects by inhibiting the JNK signaling cascade. This pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis. A simplified diagram of the JNK signaling pathway and the point of inhibition by this compound is depicted below.
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
While a detailed step-by-step protocol from the primary literature's supplementary information was not directly accessible, the synthesis of this compound can be achieved through a multi-step process common for this class of compounds. A representative synthetic workflow is outlined below.
Caption: Representative workflow for the synthesis of this compound.
Methodology: The synthesis likely involves an initial nucleophilic aromatic substitution to couple 4-bromoaniline with 1,2,4-triazole. The resulting aniline derivative can then be reacted with a di-halogenated pyrimidine, such as 2-chloro-4-iodopyrimidine. Subsequent sequential Suzuki couplings with the appropriate boronic acids (3-morpholinophenylboronic acid and 6-methyl-3-pyridinylboronic acid) under palladium catalysis would yield the final product, this compound. Purification is typically achieved by column chromatography.
In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect dopaminergic neurons from a neurotoxin.
1. Cell Culture:
-
Primary dopaminergic neurons are isolated from the ventral mesencephalon of embryonic day 14 (E14) rat embryos.
-
Cells are plated at a density of 200,000 cells/well in 8-well chamber slides.
2. Treatment:
-
Cells are treated with varying concentrations of this compound (e.g., 10-1000 nM) for 15 minutes.
-
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inducer of Parkinsonism, is then added at a final concentration of 10 µM.
3. Incubation:
-
Cultures are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
4. Immunocytochemistry:
-
Cells are fixed with 4% paraformaldehyde.
-
Immunostaining is performed using a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, followed by a fluorescently labeled secondary antibody.
5. Analysis:
-
The number of surviving TH-positive neurons is counted by a blinded investigator.
-
Data is expressed as the percentage of neuronal survival compared to vehicle-treated controls.
In Vivo Pharmacokinetic Study
This protocol determines the pharmacokinetic profile of this compound in rodents.
1. Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice are used.
2. Dosing:
-
For intravenous (i.v.) administration, this compound is administered at a dose of 1 mg/kg.
-
For oral (p.o.) administration, this compound is administered at a dose of 2 mg/kg.
3. Sample Collection:
-
Blood samples are collected at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).
-
For brain penetration studies, brain tissue is also collected at the same time points.
4. Sample Processing:
-
Blood is processed to obtain plasma.
-
Brain tissue is homogenized.
-
Both plasma and brain homogenates are deproteinized, typically with acetonitrile.
5. Analysis:
-
The concentration of this compound in the samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the concentration-time data.
Conclusion
This compound is a well-characterized JNK inhibitor with a promising profile for further investigation. Its high selectivity, oral bioavailability, and ability to penetrate the blood-brain barrier make it a valuable tool for studying the role of JNK signaling in CNS disorders and a potential lead compound for the development of novel neuroprotective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinsonâs Disease - ACS Chemical Neuroscience - Figshare [figshare.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
SR-3306: A Potent and Selective JNK Inhibitor for Neuroprotection
An In-depth Technical Guide on the Mechanism and Effects of SR-3306 on c-Jun N-terminal Kinase (JNK) Pathways
This technical guide provides a comprehensive overview of this compound, a selective, potent, and brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK). We will delve into its mechanism of action, its effects on the JNK signaling pathway, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of JNK inhibition.
Introduction to this compound and the JNK Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses and are involved in a wide range of cellular processes, including inflammation, apoptosis, and neurodegeneration.[1] The JNK signaling cascade is a key pathway implicated in the pathogenesis of several neurodegenerative diseases, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical models of neurodegeneration.[2] It is an ATP-competitive inhibitor with high selectivity for JNK isoforms, particularly JNK2 and JNK3, over other related kinases.[2][3] This guide will explore the biochemical and cellular data supporting the activity of this compound and its effects on the JNK pathway.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound Against JNK Isoforms and p38 [2]
| Kinase | Biochemical IC50 (nM) |
| Human JNK1 | 159 |
| Human JNK2 | 283 |
| Human JNK3 | 67 |
| p38 | >20,000 |
Table 2: Cell-Based Potency and Kinase Selectivity of this compound [2]
| Assay | IC50 (nM) | Notes |
| Inhibition of c-jun phosphorylation in INS-1 cells | 216 | Demonstrates good cell penetration and potency. |
| Kinase Selectivity Screen (3µM this compound) | - | Out of 347 kinases, only 4 showed potential Kd values <1 µM (KIT, KIT V559D, PDGFR-β, TYK2). |
Table 3: In Vivo Efficacy of this compound
| Model | Effect |
| MPTP-treated mice | 75% inhibition of c-jun phosphorylation in SNpc TH-positive neurons (30 mg/kg single p.o. dose). |
| MPTP-treated mice | 46% protection against SNpc TH-positive dopaminergic neuron loss (30 mg/kg p.o. b.i.d.). |
| 6-OHDA-intoxicated rats | 6-fold increase in SNpc TH-positive dopaminergic neuron count compared to vehicle (10 mg/kg/day s.c.). |
JNK Signaling Pathway and the Mechanism of Action of this compound
The JNK signaling pathway is a multi-tiered cascade that culminates in the phosphorylation and activation of transcription factors, most notably c-Jun. The diagram below illustrates the canonical JNK pathway and the inhibitory action of this compound.
This compound acts as an ATP-competitive inhibitor of JNKs. By binding to the ATP-binding pocket of JNK, it prevents the phosphorylation of its downstream substrates, including the transcription factor c-Jun.[2] The inhibition of c-Jun phosphorylation is a key biomarker for the on-target activity of this compound and is directly linked to its neuroprotective effects.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Assays
Objective: To determine the biochemical potency (IC50) of this compound against JNK isoforms and other kinases.
Protocol:
-
Recombinant human JNK1, JNK2, JNK3, and p38α kinases are used.
-
The kinase reactions are performed in a buffer containing ATP and a specific substrate for each kinase (e.g., ATF2 for JNKs, MBP for p38α).
-
This compound is serially diluted and added to the kinase reactions.
-
The reactions are incubated at 30°C for a specified time.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (incorporation of ³³P-ATP) or a fluorescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based c-Jun Phosphorylation Assay
Objective: To assess the cellular potency of this compound in inhibiting JNK activity.
Protocol:
-
INS-1 (rat insulinoma) cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
JNK pathway is stimulated with streptozotocin (STZ).
-
After stimulation, cells are lysed, and protein concentrations are determined.
-
Levels of phosphorylated c-Jun (at Ser63) and total c-Jun are measured by an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
The ratio of phospho-c-Jun to total c-Jun is calculated, and the IC50 value for the inhibition of c-Jun phosphorylation is determined.
Western Blot Analysis for Phospho-c-Jun in Mouse Brain
Objective: To confirm target engagement of this compound in vivo.
Protocol:
-
Mice are treated with the neurotoxin MPTP to induce JNK activation.
-
A cohort of MPTP-treated mice is administered this compound orally.
-
At a specified time point after treatment, mice are euthanized, and the mesencephalon (containing the substantia nigra) is dissected.
-
The brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phospho-c-Jun (Ser73) and a loading control (e.g., β-actin).
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.
The following diagram outlines the general workflow for these experimental procedures.
Conclusion
This compound is a highly selective and potent JNK inhibitor with promising neuroprotective properties. Its ability to penetrate the blood-brain barrier and inhibit the phosphorylation of c-Jun in the brain makes it a valuable tool for studying the role of the JNK pathway in neurodegenerative diseases and a potential candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to understand and further investigate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective c-Jun N-terminal kinase (JNK) 2 and 3 inhibitors with in vitro CNS-like pharmacokinetic properties prevent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of SR-3306: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of SR-3306, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor. The data presented herein summarizes the key findings from in vitro and in vivo preclinical models of Parkinson's disease, highlighting the neuroprotective potential of this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of the research and to aid in the design of future studies.
Core Efficacy Data
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Type | Challenge | This compound Concentration | Outcome | Efficacy |
| JNK Inhibition | Human Recombinant Enzymes | - | IC50 | JNK1, JNK2, JNK3 Inhibition | JNK1: >10 µM, JNK2: ~200 nM, JNK3: ~200 nM |
| p38 Inhibition | Human Recombinant Enzyme | - | IC50 | p38 Inhibition | >20 µM (>100-fold selectivity over JNK2/3) |
| c-jun Phosphorylation | INS-1 Cells | Streptozotocin (STZ) | IC50 | Inhibition of c-jun phosphorylation | ~200 nM |
| Neuroprotection | Primary Dopaminergic Neurons (E14 rat embryos) | 10 µM MPP+ | 10 - 1000 nM | Neuronal Survival | >90% protection at 1000 nM |
| Cell Viability | H9c2 Cardiomyocytes | 100 µM H₂O₂/FeSO₄ | 500 nM | Increased Cell Viability | Viability increased from ~40% to ~90% |
Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models
| Animal Model | Toxin/Lesion | Treatment Regimen | Key Endpoints | Outcome |
| MPTP Mouse Model | 18 mg/kg MPTP-HCl (i.p., 4x over 1 day) | 30 mg/kg this compound (p.o., b.i.d. day 1, q.d. days 2-6) | - TH+ cell count in SNpc- c-jun phosphorylation in SNpc | - 72% of vehicle group TH+ cells protected (MPTP alone showed 46% reduction)[1]- Dose-dependent reduction in p-c-jun levels (4-fold decrease at 30 mg/kg)[1] |
| 6-OHDA Rat Model | Unilateral 6-hydroxydopamine injection | 10 mg/kg/day this compound (s.c. via minipump for 14 days) | - TH+ neuron count in SNpc- d-amphetamine-induced rotations- p-c-jun immunoreactive neurons in SNpc | - 6-fold increase in TH+ neurons in the SNpc[2][3]- 87% decrease in d-amphetamine-induced circling[2][3]- 2.3-fold reduction in p-c-jun positive neurons[2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the workflows of the primary experimental models used to assess its efficacy.
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Dopaminergic Neurons
-
Cell Culture: Primary dopaminergic neurons are harvested from the ventral mesencephalon of E14 rat embryos. Cells are plated at a density of 200,000 cells/well in 8-well chamber slides.
-
Treatment: After establishing the cultures, neurons are pre-treated with varying concentrations of this compound (10 nM to 1000 nM) for a specified duration.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cultures to 10 µM 1-methyl-4-phenylpyridinium (MPP+) for 48 hours. Control wells receive either vehicle or this compound alone.
-
Immunocytochemistry: Following the incubation period, cells are fixed and immunostained for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Quantification: The number of surviving TH-positive neurons is counted in each well to determine the neuroprotective effect of this compound.
Cell Viability Assay in H9c2 Cardiomyocytes
-
Cell Culture: H9c2 rat cardiomyocyte cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO₂.
-
Pre-treatment: Cells are pre-incubated with 500 nM this compound or vehicle control for 30 minutes.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding 100 µM hydrogen peroxide (H₂O₂)/FeSO₄ to the cell media.
-
Viability Assessment (MTT Assay): Cell viability is measured using an MTT assay. After the stress induction period, the medium is replaced with fresh medium containing MTT solution and incubated. A solubilization solution is then added, and the absorbance is read to determine the percentage of viable cells relative to untreated controls.
MPTP Mouse Model of Parkinson's Disease
-
Animals and Acclimation: Male mice are acclimated for one week prior to the study.
-
Treatment Groups: Animals are divided into three groups: vehicle control, MPTP-treated, and MPTP + this compound-treated.
-
This compound Administration: The this compound group receives an oral dose of 30 mg/kg 30 minutes before the first MPTP injection. Dosing is continued twice daily on day 1 and once daily on days 2 through 6.
-
MPTP Induction: Mice are administered four intraperitoneal (i.p.) injections of 18 mg/kg MPTP-HCl at 2-hour intervals over a single day.
-
Tissue Collection and Analysis: On day 7, mice are euthanized, and brains are collected. The substantia nigra pars compacta (SNpc) is analyzed.
-
Stereology: Unbiased stereological counting is performed on brain sections stained for Tyrosine Hydroxylase (TH) to quantify the number of surviving dopaminergic neurons.
-
c-jun Phosphorylation Assay: An ELISA is used to measure the levels of phosphorylated c-jun (p-c-jun) in tissue lysates from the SNpc to assess target engagement.
6-OHDA Rat Model of Parkinson's Disease
-
Animals: Adult male Sprague-Dawley rats are used for this model.
-
Unilateral Lesion: A unilateral lesion of the nigrostriatal pathway is created by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
This compound Administration: this compound (10 mg/kg/day) or vehicle is administered via subcutaneously implanted osmotic minipumps for 14 days.
-
Behavioral Testing: d-amphetamine-induced rotational behavior is assessed to measure the motor asymmetry caused by the unilateral lesion and the therapeutic effect of this compound.
-
Immunohistochemistry: At the end of the treatment period, brains are collected and sectioned. Immunohistochemical staining for Tyrosine Hydroxylase (TH) is performed to quantify the number of dopaminergic neurons in the SNpc. Staining for phosphorylated c-jun is also conducted to assess JNK pathway activity.
-
Pharmacokinetic Analysis: Plasma and brain tissue are collected to determine the concentration of this compound using LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Liver X Receptor (LXR) Inverse Agonists in Metabolic Disorder Research
A Note on SR-3306: Initial research indicates that this compound is a selective c-Jun N-terminal kinase (JNK) inhibitor investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. This guide will focus on Liver X Receptor (LXR) inverse agonists, a class of compounds actively being researched for metabolic disorders, which aligns with the core requirements of the topic. We will explore the mechanism and applications of representative LXR inverse agonists, such as SR9243.
Introduction to Liver X Receptors and Metabolic Disease
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism.[1] When activated by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation upregulates genes involved in reverse cholesterol transport, but also potently stimulates de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[2][3] This dual effect has been a major hurdle in the therapeutic development of LXR agonists for metabolic diseases, as they often lead to hyperlipidemia and hepatic steatosis (fatty liver).[2][3]
LXR inverse agonists represent a promising therapeutic strategy. Unlike neutral antagonists that simply block agonist binding, inverse agonists actively repress the basal transcriptional activity of LXRs.[1] They achieve this by promoting the recruitment of corepressor proteins to the LXR/RXR heterodimer on target gene promoters, thereby silencing the expression of genes that drive lipogenesis.[3] This unique mechanism of action allows for the potential mitigation of metabolic disease without the adverse effects associated with LXR activation.
Mechanism of Action of LXR Inverse Agonists in Metabolic Regulation
The primary mechanism by which LXR inverse agonists exert their therapeutic effects in the context of metabolic disorders is through the suppression of hepatic de novo lipogenesis. This is achieved by downregulating the expression of key lipogenic genes.
Key molecular targets include:
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master transcriptional regulator of lipogenesis.
-
Fatty Acid Synthase (FASN): A key enzyme in the synthesis of fatty acids.
-
Stearoyl-CoA Desaturase 1 (SCD1): An enzyme involved in the synthesis of monounsaturated fatty acids.
By inhibiting the expression of these genes, LXR inverse agonists can significantly reduce the production and accumulation of lipids in the liver and other tissues. Furthermore, some LXR inverse agonists have been shown to modulate the expression of genes involved in glycolysis, further impacting cellular metabolism.
SR9243: A Representative LXR Inverse Agonist
SR9243 is a potent and selective LXR inverse agonist that has been investigated for its therapeutic potential in various diseases, including metabolic disorders and cancer. It effectively suppresses the expression of LXR target genes involved in lipogenesis and has demonstrated efficacy in preclinical models of non-alcoholic steatohepatitis (NASH) and hyperlipidemia.[2][4]
Quantitative Data from In Vivo Studies with SR9243
The following tables summarize the quantitative effects of SR9243 in preclinical models of metabolic disorders.
Table 1: Effect of SR9243 on Plasma Lipids in a Mouse Model of NASH
| Parameter | Control Group | NASH Model Group | NASH Model + SR9243 |
| Total Cholesterol (mmol/L) | Normal | Increased | Significantly Decreased |
| LDL Cholesterol (mmol/L) | Normal | Increased | Significantly Decreased |
| Triglycerides (mmol/L) | Normal | Variable | No Significant Change |
Data compiled from a study using a high-cholesterol diet and either carbon tetrachloride (CCl4) or bile-duct ligation (BDL) to induce NASH in BALB/c mice. SR9243 was administered at 30 mg/kg/day via intraperitoneal injection for 30 days.[2]
Table 2: Effect of SR9243 on Hepatic Inflammation and Fibrosis in a Mouse Model of NASH
| Parameter | Control Group | NASH Model Group | NASH Model + SR9243 |
| Hepatic CD68 mRNA Expression | Baseline | Increased | Significantly Decreased |
| Hepatic TNF-α mRNA Expression | Baseline | Increased | Significantly Decreased |
| Hepatic IL-1β mRNA Expression | Baseline | Increased | Significantly Decreased |
| Hepatic IL-6 mRNA Expression | Baseline | Increased | Significantly Decreased |
| Liver Fibrosis (Collagen Staining) | Minimal | Severe | Significantly Reduced |
Data from the same NASH mouse model as described in Table 1.[2]
Table 3: Effect of SR9243 on Hepatic Lipogenic Gene Expression in ob/ob Mice
| Gene | Vehicle Control | SR9243 (30 mg/kg) |
| SREBP-1c mRNA | Baseline | Significantly Decreased |
| FASN mRNA | Baseline | Significantly Decreased |
| SCD1 mRNA | Baseline | Significantly Decreased |
Data from a study in 8-week-old male ob/ob mice fed a high-fat diet and treated with SR9243 for 3 days via intraperitoneal injection.[4][5]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This model is widely used to study the pathogenesis of obesity and related metabolic disorders.
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10 kcal% fat).
-
DIO Group: High-fat diet (HFD) (e.g., 45-60 kcal% fat).
-
-
Duration: Mice are typically fed the respective diets for 12-16 weeks to induce an obese phenotype with insulin resistance.
-
Endpoint Measurements: Body weight, food intake, fasting blood glucose and insulin, glucose and insulin tolerance tests, and plasma lipid profiles.
Non-Alcoholic Steatohepatitis (NASH) Mouse Model
This model recapitulates the key features of human NASH, including steatosis, inflammation, and fibrosis.
-
Animals: Male BALB/c mice, 8 weeks of age.
-
Induction:
-
Diet: Mice are fed a high-cholesterol diet (1% wt/wt) for the duration of the study.
-
Fibrosis Induction (choose one):
-
-
Treatment: Following the induction of NASH, mice are treated with the LXR inverse agonist (e.g., SR9243 at 30 mg/kg/day, i.p.) or vehicle for a specified period (e.g., 30 days).[2]
-
Analysis:
Visualizations
Signaling Pathway of LXR Inverse Agonists
Caption: Mechanism of action of an LXR inverse agonist.
Experimental Workflow for a NASH Study
References
- 1. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Brain-Penetrating Capabilities of SR-3306
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain-penetrating capabilities of SR-3306, a selective c-jun-N-terminal kinase (JNK) inhibitor. The following sections detail its pharmacokinetic profile, the experimental methodologies used to determine its central nervous system (CNS) exposure, and its mechanism of action.
Quantitative Data on this compound Pharmacokinetics and Brain Penetration
The following tables summarize the key pharmacokinetic parameters and brain concentration levels of this compound in rodents. This data highlights its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) |
| Clearance (CL) | 14 mL/min/kg | - |
| Oral Bioavailability (%F) | - | 31% |
Table 2: Brain Concentration of this compound in Mice Following a Single Oral Dose (30 mg/kg) [1]
| Time Point | Brain Concentration (nM) |
| 1 hour | ~3000 |
| 2 hours | ~3500 |
| 4 hours | 3000 |
| 8 hours | ~1500 |
| 24 hours | 230 |
Note: Brain concentrations were reported to remain well above the cell-based IC50 for p-c-jun inhibition (~200 nM) for over 8 hours.[1]
Table 3: In Vitro Potency and Properties of this compound [1]
| Parameter | Value |
| JNK3 IC50 | ~200 nM |
| JNK2 IC50 | ~200 nM |
| p38 Selectivity | >100-fold vs JNK3 |
| Cell-based p-c-jun IC50 | ~200 nM |
| Polar Surface Area (PSA) | 94 |
Experimental Protocols
The data presented above were generated using the following methodologies:
1. Rat Pharmacokinetics Study [1]
-
Subjects: Sprague-Dawley rats (n=3).
-
Dosing:
-
Intravenous (IV): 1 mg/kg.
-
Oral (PO): 2 mg/kg by gavage.
-
-
Sample Collection: Blood samples were collected at 5, 15, 30 minutes, and 1, 2, 4, 6, and 8 hours post-dosing into EDTA-containing tubes.
-
Sample Processing: Plasma was separated by centrifugation. Plasma proteins were precipitated using acetonitrile.
-
Analysis: this compound concentrations in the plasma were determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
2. Mouse Brain Penetration Study [1]
-
Subjects: Mice.
-
Dosing: A single oral dose of 30 mg/kg this compound.
-
Sample Collection: Brain tissue and plasma were collected at 1, 2, 4, 8, and 24 hours after dosing.
-
Analysis: Brain and plasma concentrations of this compound were quantified to assess CNS exposure over time.[1]
3. In Vivo Neuroprotection Model (MPTP) [1]
-
Model: Mice were treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinson's-like symptoms, to assess the neuroprotective effects of this compound.
-
Dosing Regimen: this compound was administered orally prior to and during the MPTP treatment course.
-
Outcome Measures: The study measured the preservation of dopaminergic neurons in the substantia nigra pars compacta (SNpc) through tyrosine hydroxylase (TH) immunohistochemistry and stereological cell counts.[1][2]
Mandatory Visualizations
Mechanism of Action: JNK Inhibition
This compound is an ATP-competitive inhibitor of JNK, particularly JNK2 and JNK3.[1] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the cellular stress response. In neurodegenerative diseases like Parkinson's, overactivation of this pathway can lead to neuronal apoptosis. By inhibiting JNK, this compound blocks the phosphorylation of downstream targets like c-Jun, thereby preventing the apoptotic cascade and protecting neurons.[1][2]
Caption: this compound crosses the blood-brain barrier to inhibit the JNK signaling pathway in neurons.
Experimental Workflow: Brain Penetration Assessment
The workflow for assessing the brain penetration of a compound like this compound typically involves administering the compound to animal models and subsequently measuring its concentration in both the plasma and brain tissue at various time points. This allows for the determination of the brain-to-plasma concentration ratio and the overall CNS exposure profile.
Caption: Workflow for determining this compound concentration in brain and plasma samples.
References
Methodological & Application
Application Notes and Protocols: Administration of SR-3305 in a Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the administration and evaluation of SR-3306, a c-jun-N-terminal kinase (JNK) inhibitor, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. Detailed protocols for drug administration, behavioral assessments, and neurochemical analyses are outlined to ensure reproducible and robust experimental outcomes. The provided methodologies and data presentation formats are intended to facilitate the investigation of this compound's neuroprotective effects and its potential as a therapeutic agent for Parkinson's disease.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc)[1][2]. Current therapies primarily manage symptoms and do not halt the underlying neurodegenerative process[3]. The c-jun-N-terminal kinase (JNK) signaling pathway has been implicated in the neuronal apoptosis associated with PD[3]. This compound is a potent and selective JNK inhibitor that has demonstrated neuroprotective effects in preclinical models of Parkinson's disease by mitigating dopaminergic neuron loss[3][4]. This document provides detailed protocols for administering this compound in an MPTP-induced mouse model of PD, a widely used model that recapitulates key pathological features of the human disease.
Signaling Pathway
The neuroprotective effect of this compound is attributed to its inhibition of the JNK signaling cascade. In the context of Parkinson's disease models, neurotoxins like MPTP can induce oxidative stress and mitochondrial dysfunction, leading to the activation of the JNK pathway. Activated JNK phosphorylates downstream targets, including the transcription factor c-Jun, which in turn promotes the expression of pro-apoptotic genes, ultimately leading to dopaminergic neuron death. This compound, as a JNK inhibitor, blocks this cascade at the level of JNK, thereby preventing the phosphorylation of c-Jun and subsequent neuronal apoptosis.
References
- 1. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
Application Notes and Protocols for Preparing a Stable SR-3306 Solution for Cell Culture
Introduction
SR-3306 is a cell-permeable anilinopyrimidine compound that functions as a highly selective and potent ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). With IC50 values of 67 nM, 283 nM, and 159 nM for JNK1, JNK2, and JNK3, respectively, it exhibits significant selectivity over other kinases, including p38 (IC50 >20 µM). Its ability to penetrate the blood-brain barrier and its oral availability make it a valuable tool for in vitro and in vivo studies of JNK signaling pathways, particularly in the context of neurodegenerative diseases.[1] Proper preparation and storage of this compound solutions are critical for obtaining reproducible and reliable experimental results.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₆N₈O | |
| Molecular Weight | 490.56 g/mol | |
| Appearance | Pale yellow powder | |
| Purity | ≥95% (HPLC) |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | 2-8°C | Aliquot and store at -20°C for up to 6 months |
Table 3: Inhibitory Concentrations of this compound
| Target | IC₅₀ | Cell Line/System | Reference |
| JNK1 | 67 nM | Biochemical Assay | |
| JNK2 | 283 nM | Biochemical Assay | |
| JNK3 | 159 nM | Biochemical Assay | |
| c-jun phosphorylation | 216 nM | INS-1 β-pancreatic cells |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.906 mg of this compound (Molecular Weight = 490.56 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.906 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot for Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store Properly: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 6 months.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): To avoid pipetting very small volumes and to ensure accurate final concentrations, it is recommended to prepare an intermediate dilution of the stock solution in sterile cell culture medium or DMSO. For example, a 1:100 dilution of the 10 mM stock will yield a 100 µM intermediate solution.
-
Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 1 mL of medium. To make this more practical, add 10 µL of a 100 µM intermediate solution to 990 µL of medium.
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system. Previous studies have used concentrations in the range of 10-1000 nM for neuroprotection assays.[1]
Visualizations
Signaling Pathway
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for preparing stable this compound solutions for cell culture.
References
Application Notes and Protocols: Western Blot Analysis of Phospho-c-Jun (Ser63/73) Following SR-3306 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3306 is a small molecule inhibitor of c-Jun N-terminal Kinase (JNK), which plays a crucial role in the cellular stress response.[1] The JNK signaling pathway, upon activation by stressors such as inflammatory cytokines or UV radiation, leads to the phosphorylation of the transcription factor c-Jun at serines 63 and 73. This phosphorylation event is critical for the transcriptional activity of c-Jun, which regulates the expression of genes involved in proliferation, apoptosis, and inflammation. Therefore, monitoring the phosphorylation status of c-Jun is a key method for assessing the efficacy of JNK inhibitors like this compound. This document provides a detailed protocol for the analysis of phospho-c-Jun (p-c-Jun) levels by Western blot following treatment with this compound.
Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module.[2][3][4] Various upstream kinases (MAP3Ks and MAP2Ks) activate JNK, which in turn phosphorylates c-Jun.[2][3] this compound acts as a JNK inhibitor, blocking this final phosphorylation step.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Experimental Data
Treatment of cells with this compound results in a dose-dependent decrease in the phosphorylation of c-Jun at Ser63/73. The following table summarizes representative quantitative data obtained from Western blot analysis.
| Treatment Group | This compound Concentration | Normalized p-c-Jun/Total c-Jun Ratio (Mean ± SD) | % Inhibition of c-Jun Phosphorylation |
| Vehicle Control | 0 µM | 1.00 ± 0.12 | 0% |
| This compound | 10 µM | 0.65 ± 0.09 | 35% |
| This compound | 20 µM | 0.32 ± 0.05 | 68% |
| This compound | 30 µM | 0.15 ± 0.04 | 85% |
Data is hypothetical and intended for illustrative purposes, based on trends observed in published studies.[1]
Experimental Workflow
The overall workflow for the Western blot analysis of phospho-c-Jun following this compound treatment is outlined below.
Caption: Western blot experimental workflow.
Detailed Protocols
1. Cell Culture and this compound Treatment
1.1. Seed cells in appropriate culture vessels and grow to 70-80% confluency. The cell type and growth conditions should be optimized for the specific experimental system. 1.2. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 1.3. On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). A typical dose-response experiment may include concentrations ranging from 10 µM to 30 µM.[1] 1.4. Incubate the cells for a predetermined period. The optimal incubation time should be determined empirically but is often between 1 and 24 hours. 1.5. If applicable, stimulate the cells with a known JNK activator (e.g., anisomycin, UV radiation) for a short period before harvesting to induce c-Jun phosphorylation.
2. Cell Lysis and Protein Quantification
2.1. After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS). 2.2. Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Transfer the supernatant (containing the protein extract) to a new tube. 2.7. Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
3.1. Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. 3.2. Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 10% or 12%). 3.3. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
4. Protein Transfer
4.1. Transfer the separated proteins from the gel to a nitrocellulose or PVDF (polyvinylidene difluoride) membrane using a wet or semi-dry transfer system. 4.2. After transfer, briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. 4.3. Destain the membrane with deionized water or TBST (Tris-buffered saline with 0.1% Tween-20).
5. Blocking
5.1. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
6. Antibody Incubation
6.1. Primary Antibody: Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) diluted in blocking buffer. The recommended dilution should be obtained from the antibody datasheet. Incubation is typically performed overnight at 4°C with gentle agitation. 6.2. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. 6.3. Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature. 6.4. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection
7.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 7.2. Incubate the membrane with the ECL substrate for the recommended time. 7.3. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
8. Stripping and Re-probing
8.1. To normalize the phospho-c-Jun signal, the membrane can be stripped of the bound antibodies and re-probed for total c-Jun and a loading control (e.g., β-actin or GAPDH). 8.2. Use a mild stripping buffer to remove the antibodies without removing the transferred proteins. 8.3. After stripping, wash the membrane extensively and repeat the blocking and antibody incubation steps with primary antibodies for total c-Jun and the loading control.
9. Densitometric Analysis
9.1. Quantify the band intensities for p-c-Jun, total c-Jun, and the loading control using image analysis software (e.g., ImageJ). 9.2. Normalize the p-c-Jun signal to the total c-Jun signal for each sample. Further normalization to the loading control can also be performed. 9.3. Calculate the percent inhibition of c-Jun phosphorylation for each this compound treatment group relative to the vehicle-treated control.
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), antibiotics.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer, protease inhibitor cocktail, phosphatase inhibitor cocktail.
-
Protein Assay: Bradford or BCA assay reagents.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Western Blot: Nitrocellulose or PVDF membrane, transfer buffer, TBST buffer, non-fat dry milk or BSA.
-
Antibodies:
-
Primary antibody against phospho-c-Jun (Ser63 or Ser73) (e.g., from Cell Signaling Technology, Thermo Fisher Scientific).
-
Primary antibody against total c-Jun.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
-
Detection: ECL substrate.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-c-Jun signal | Inefficient JNK activation | Optimize the concentration and duration of the stimulus. |
| Insufficient protein loading | Increase the amount of protein loaded per well. | |
| Antibody issues | Use a fresh antibody dilution; check the recommended antibody concentration. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. | |
| Inconsistent loading control | Pipetting errors | Be precise when loading samples. |
| Uneven protein transfer | Ensure good contact between the gel and membrane during transfer. |
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of c-Jun phosphorylation following treatment with the JNK inhibitor this compound. By following these detailed protocols, researchers can effectively quantify the inhibitory effect of this compound on the JNK signaling pathway, providing valuable data for drug development and mechanistic studies.
References
Application Notes and Protocols for Oral Gavage Administration of SR-3306 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral gavage administration of SR-3306, a selective and potent c-Jun N-terminal kinase (JNK) inhibitor, in mice. The information is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound in various disease models.
Introduction to this compound
This compound is a cell-permeable, blood-brain-barrier-penetrant anilinopyrimidine compound that functions as a reversible and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1] It exhibits high selectivity for JNK1, JNK2, and JNK3, with significantly less activity against other kinases like p38.[1] The primary mechanism of action of this compound is the inhibition of JNK, which in turn prevents the phosphorylation of its downstream target, c-jun.[1][2] This compound has demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[2][3]
Mechanism of Action and Signaling Pathway
This compound targets the JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is involved in the regulation of various cellular processes, including inflammation, apoptosis, and stress responses. In pathological conditions, such as neurodegenerative diseases, the JNK pathway can be aberrantly activated, leading to neuronal cell death. This compound acts by competitively binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of c-jun and inhibiting the downstream signaling cascade that contributes to cellular damage.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
|---|---|
| JNK1 | 67 |
| JNK2 | 283 |
| JNK3 | 159 |
| p38 | >20,000 |
| INS-1 Cells (p-c-jun) | 216 |
Data sourced from Sigma-Aldrich product information.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg, p.o.) | % of TH-positive Cells vs. Vehicle |
|---|---|---|
| Vehicle + MPTP | - | 54% |
| This compound + MPTP | 30 | 72% |
TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons. Data from a study on MPTP-intoxicated mice.[2]
Table 3: Brain Concentration of this compound in Mice After a Single Oral Dose (30 mg/kg)
| Time Point (hours) | Brain Concentration (nM) |
|---|---|
| 1 | ~400 |
| 2 | ~500 |
| 4 | ~350 |
| 8 | ~200 |
| 24 | <50 |
Approximate values interpreted from graphical data.[2]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound hydrochloride salt
-
Vehicle: Saline (0.9% sodium chloride)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate volume tubes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. For example, for a 30 mg/kg dose in a 25 g mouse, you would need 0.75 mg of this compound per mouse. It is advisable to prepare a stock solution with a slight excess to account for any loss during preparation and administration.
-
Weigh the calculated amount of this compound hydrochloride salt accurately.
-
Add the appropriate volume of saline to the tube containing the this compound.
-
Vortex the mixture vigorously until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates before administration.
Protocol 2: Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound solution
-
Appropriate gauge and length gavage needle (e.g., 20-gauge, 1.5-inch curved stainless steel feeding needle with a ball tip)
-
Syringe (e.g., 1 mL)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered. The typical gavage volume for mice is 5-10 mL/kg.
-
Draw the calculated volume of the this compound solution into the syringe attached to the gavage needle.
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Position the mouse in a vertical orientation.
-
Carefully insert the gavage needle into the mouth, slightly to one side of the oral cavity, and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly dispense the this compound solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor it for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
Protocol 3: In Vivo Target Engagement Study
This protocol is designed to confirm that orally administered this compound inhibits the JNK pathway in the target tissue.
Procedure:
-
Administer this compound or vehicle to different groups of mice via oral gavage at the desired doses (e.g., 10, 20, 30 mg/kg).[2]
-
At a predetermined time point after dosing (e.g., 30 minutes prior to a stimulus or at the time of peak brain concentration), induce the JNK pathway in a relevant disease model (e.g., using MPTP in a Parkinson's model).[2]
-
Sacrifice the mice at a time point when c-jun phosphorylation is expected to be elevated (e.g., 7 hours after the first MPTP dose).[2]
-
Harvest the target tissue (e.g., the substantia nigra pars compacta of the brain).[2]
-
Analyze the levels of phosphorylated c-jun (p-c-jun) and total c-jun using methods such as Western blot or ELISA to determine the extent of target engagement by this compound.[2]
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and performing animal procedures. This includes wearing appropriate personal protective equipment. The oral gavage technique should be performed by trained personnel to minimize stress and potential injury to the animals. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. JNK Inhibitor XIV, this compound The JNK Inhibitor XIII, this compound controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Delivery of SR-3306 Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3306 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in cellular stress signaling pathways.[1] Inhibition of the JNK pathway has shown therapeutic potential in various disease models, particularly in neurodegenerative disorders like Parkinson's disease.[1] Continuous subcutaneous infusion using osmotic pumps offers a reliable method for maintaining stable plasma and tissue concentrations of therapeutic compounds over extended periods, which is often crucial for evaluating the efficacy of kinase inhibitors in chronic disease models.
These application notes provide a comprehensive guide for the subcutaneous delivery of this compound in rodents using osmotic pumps, including detailed protocols for formulation, surgical implantation, and postoperative care.
Data Presentation
Pharmacokinetic and In Vivo Efficacy Data
The following tables summarize key quantitative data related to the in vivo application of this compound. It is important to note that comprehensive pharmacokinetic data for this compound delivered specifically via subcutaneous osmotic pumps is not extensively available in the public domain. The data presented here is a compilation from a study utilizing subcutaneous administration and serves as a guide. Researchers are encouraged to perform their own pharmacokinetic studies to determine the precise parameters for their experimental setup.
Table 1: In Vivo Efficacy of Subcutaneously Administered this compound in a Rat Model of Neurodegeneration
| Parameter | Vehicle Control | This compound (10 mg/kg/day, s.c.) |
| Dopaminergic Neuron Loss | Baseline | Significant protection |
| Amphetamine-Induced Circling Behavior | No reduction | 87% reduction |
| p-c-jun Immunoreactive Neurons (SNpc) | Baseline | 2.3-fold reduction |
| Steady-State Brain Concentration (Day 14) | N/A | 347 nM |
Data compiled from a study using subcutaneous administration of this compound in a 6-hydroxydopamine (6-OHDA) rat model.[1]
Table 2: Illustrative Pharmacokinetic Parameters of a Small Molecule Inhibitor Delivered via Subcutaneous Osmotic Pump
| Parameter | Value | Unit |
| Time to Reach Steady State (Tss) | ~48 | hours |
| Plasma Concentration at Steady State (Css) | Variable (dose-dependent) | ng/mL |
| Absorption Half-life (t1/2 abs) | 16.2 | hours |
| Bioavailability | ~100 | % |
This table presents representative pharmacokinetic data from a study with a different compound (sufentanil) delivered by a subcutaneous osmotic pump to illustrate the expected profile.[2] Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
This compound Formulation for Osmotic Pump Delivery
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare a 1 mL working solution of this compound, first dissolve the required amount of this compound powder in 100 µL of DMSO.
-
Add 400 µL of PEG300 to the this compound/DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL and mix thoroughly.
-
The final concentration of this compound should be calculated based on the desired daily dose, the pumping rate of the osmotic pump, and the body weight of the animal.
Note: The solubility and stability of the final formulation should be confirmed before loading into the osmotic pumps. It is recommended to prepare the formulation fresh on the day of pump loading.
Osmotic Pump Preparation and Loading
Materials:
-
ALZET® osmotic pumps (select the appropriate model based on the desired duration and delivery rate)
-
Sterile syringe with a blunt-tipped needle or filling tube
-
Sterile beaker with sterile saline (0.9% NaCl)
-
Incubator at 37°C
Protocol:
-
Calculate the total volume of the this compound formulation required to fill the osmotic pumps.
-
Following the manufacturer's instructions, fill a sterile syringe with the prepared this compound formulation.
-
Attach the filling tube to the syringe and insert it into the opening of the osmotic pump.
-
Slowly and carefully inject the solution into the pump until the reservoir is full.
-
Insert the flow moderator into the pump opening until it is flush with the pump body.
-
Prime the filled pumps by incubating them in sterile saline at 37°C for at least 4-6 hours (or as recommended by the manufacturer) before implantation. This ensures that the pumping begins immediately upon implantation.
Surgical Implantation of Subcutaneous Osmotic Pumps in Rodents
Materials:
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Analgesic (e.g., Buprenorphine, Carprofen)
-
Surgical instruments (scalpel, forceps, hemostats, scissors, wound clips or sutures)
-
Sterile drapes and gauze
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Ophthalmic ointment
-
Heating pad
Protocol:
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Administer a pre-operative analgesic as per your institution's IACUC guidelines.
-
Surgical Preparation: Once the animal is fully anesthetized, apply ophthalmic ointment to the eyes to prevent drying. Shave the fur from the dorsal mid-scapular region. Cleanse the surgical area with an antiseptic solution.
-
Incision: Make a small midline incision (approximately 1-1.5 cm) through the skin on the back, slightly posterior to the scapulae.
-
Subcutaneous Pocket Formation: Insert a sterile hemostat into the incision and use blunt dissection to create a subcutaneous pocket large enough to accommodate the osmotic pump. The pocket should be created caudally or laterally to the incision.
-
Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.
-
Wound Closure: Close the skin incision using wound clips or sutures.
-
Post-operative Care: Place the animal on a heating pad to maintain body temperature until it has fully recovered from anesthesia. Administer post-operative analgesics as prescribed. Monitor the animal daily for at least 72 hours for signs of pain, distress, or infection at the surgical site.
Visualization of Signaling Pathways and Workflows
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Subcutaneous Delivery of this compound
Caption: Workflow for in vivo studies using this compound delivered by osmotic pumps.
References
Application Notes and Protocols: In Vivo Imaging Techniques to Track SR-3306 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3306 is a selective, potent, and brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and metabolism. Its inhibition by this compound has shown significant neuroprotective effects in preclinical models of Parkinson's disease, primarily by preventing c-jun phosphorylation and subsequent neuronal cell death. Additionally, studies suggest that this compound may influence metabolic processes, including food intake and body weight.
These application notes provide detailed protocols for various in vivo imaging techniques to monitor and quantify the therapeutic effects of this compound. The described methods will enable researchers to visualize and measure the impact of this compound on JNK activity, downstream cellular events like apoptosis and autophagy, mitochondrial function, and lipid metabolism in living organisms.
In Vivo Imaging of JNK Activity
Directly monitoring the pharmacodynamic effect of this compound on its target, JNK, is crucial. This can be achieved using genetically encoded kinase translocation reporters (KTRs) or Förster resonance energy transfer (FRET) based biosensors, which allow for real-time imaging of JNK activity in vivo.
Experimental Workflow: In Vivo Two-Photon Imaging of JNK Activity
Protocol: Two-Photon Imaging of JNK Activity using JNK-KTR
Materials:
-
Transgenic mice expressing a JNK Kinase Translocation Reporter (JNK-KTR).
-
This compound.
-
Vehicle control (e.g., DMSO, saline).
-
Surgical instruments for cranial window implantation.
-
Two-photon microscope with a Ti:Sapphire laser.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Animal Preparation:
-
Perform a craniotomy and implant a cranial window over the brain region of interest (e.g., substantia nigra, hippocampus) in JNK-KTR transgenic mice.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Imaging:
-
Anesthetize the mouse and fix its head under the two-photon microscope.
-
Use a Ti:Sapphire laser tuned to approximately 920 nm to excite the fluorescent reporter.
-
Acquire time-lapse images of the brain region of interest, capturing both the nucleus and cytoplasm of the cells.
-
-
Data Analysis:
-
Correct for motion artifacts in the time-lapse images.
-
For each cell, measure the mean fluorescence intensity in the nucleus and a defined region of the cytoplasm.
-
Calculate the ratio of cytoplasmic to nuclear fluorescence. An increase in this ratio indicates an increase in JNK activity, while a decrease signifies inhibition.
-
Quantify the change in the cytoplasmic-to-nuclear ratio over time in response to this compound treatment compared to vehicle.
-
| Parameter | Vehicle Control | This compound Treated | Reference |
| Cytoplasmic:Nuclear JNK-KTR Ratio | Baseline | Dose-dependent decrease | [1][2] |
| Time to Peak Inhibition | N/A | Dependent on route of administration | N/A |
In Vivo Imaging of Apoptosis
A primary neuroprotective mechanism of this compound is the inhibition of apoptosis. In vivo imaging of apoptosis can be performed using probes that detect key events in the apoptotic cascade, such as caspase activation or phosphatidylserine externalization.
Signaling Pathway: JNK-Mediated Apoptosis
Protocol: Bioluminescence Imaging of Apoptosis with ApoPep-1
Materials:
-
Animal model of neurodegeneration (e.g., MPTP-treated mice).
-
This compound.
-
Vehicle control.
-
Cy7.5-labeled ApoPep-1 (or other apoptosis-targeting probe).
-
In vivo imaging system (IVIS) or similar bioluminescence/fluorescence imager.
Procedure:
-
Animal Model and Treatment:
-
Induce neurodegeneration in the chosen animal model.
-
Treat a cohort of animals with this compound and another with vehicle.
-
-
Probe Administration:
-
At desired time points post-treatment, intravenously inject the Cy7.5-labeled ApoPep-1.
-
-
Imaging:
-
Anesthetize the mice and place them in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to determine optimal signal-to-background ratio.
-
-
Ex Vivo Analysis (Optional but Recommended):
-
After the final in vivo imaging session, euthanize the animals and harvest the brains.
-
Acquire ex vivo fluorescence images of the whole brain or brain slices to confirm the localization of the probe.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the brain.
-
Quantify the fluorescence intensity (in photons/second/cm²/steradian) within the ROIs.
-
Compare the signal intensity between this compound-treated and vehicle-treated animals.
-
| Parameter | Vehicle Control (MPTP) | This compound Treated (MPTP) | Reference |
| ApoPep-1 Brain Signal (photons/s/cm²/sr) | Increased signal | Significantly reduced signal | [3] |
| TUNEL-positive cells (ex vivo) | High number | Significantly lower number | [4] |
In Vivo Imaging of Mitochondrial Function
JNK activation is closely linked to mitochondrial dysfunction. In vivo imaging of mitochondrial membrane potential can provide insights into the protective effects of this compound on mitochondrial health.
Protocol: Intravital Microscopy of Mitochondrial Membrane Potential with TMRM
Materials:
-
Animal model.
-
This compound.
-
Vehicle control.
-
Tetramethylrhodamine, methyl ester (TMRM).
-
Intravital microscope (e.g., confocal or two-photon).
Procedure:
-
Animal Preparation:
-
Implant a cranial window over the brain region of interest.
-
-
Dye Loading:
-
Superfuse the exposed brain surface with a solution of TMRM (typically 25-100 nM) in artificial cerebrospinal fluid (aCSF) for 30-60 minutes.
-
-
Treatment and Imaging:
-
Administer this compound or vehicle.
-
Acquire baseline images of TMRM fluorescence in individual mitochondria.
-
Induce neuronal stress (if part of the model) and acquire time-lapse images to monitor changes in mitochondrial membrane potential.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual mitochondria over time.
-
A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Quantify the percentage of mitochondria that maintain their membrane potential in this compound-treated versus vehicle-treated animals.
-
| Parameter | Vehicle Control (Stressed) | This compound Treated (Stressed) | Reference |
| TMRM Fluorescence Intensity | Significant decrease | Attenuated decrease | [5][6] |
| % of Depolarized Mitochondria | High | Significantly lower | [7] |
In Vivo Imaging of Autophagy
The JNK pathway can modulate autophagy, a cellular degradation and recycling process. Imaging autophagy in vivo can reveal another dimension of this compound's mechanism of action.
Protocol: Fluorescence Imaging of Autophagy in GFP-LC3 Transgenic Mice
Materials:
-
GFP-LC3 transgenic mice.
-
This compound.
-
Vehicle control.
-
Confocal or two-photon microscope.
Procedure:
-
Animal Treatment:
-
Administer this compound or vehicle to GFP-LC3 transgenic mice.
-
Induce a condition known to modulate autophagy (e.g., starvation, neurotoxin administration) if desired.
-
-
Tissue Preparation and Imaging:
-
Data Analysis:
-
Count the number of GFP-LC3 puncta per cell in the brain region of interest.
-
An increase or decrease in the number of puncta can indicate modulation of autophagy. Note that an accumulation of puncta can mean either increased autophagosome formation or a blockage in their degradation. Further assays are needed to distinguish these possibilities.[10][11]
-
| Parameter | Vehicle Control | This compound Treated | Reference |
| GFP-LC3 Puncta per Cell | Baseline | Altered number (increase or decrease depending on context) | [12][13] |
| Autophagic Flux (e.g., using mRFP-GFP-LC3) | Baseline | Modulated flux | [14][15][16] |
In Vivo Imaging of Lipid Metabolism
Given the observed metabolic effects of this compound, investigating its impact on lipid metabolism in the brain is warranted.
Protocol: Bioluminescence Imaging of Fatty Acid Uptake
Materials:
-
Transgenic mice with brain-specific luciferase expression.
-
This compound.
-
Vehicle control.
-
Fatty acid-luciferin conjugate probe (e.g., FFA-SS-luc).[17]
-
In vivo imaging system (IVIS).
Procedure:
-
Animal Treatment:
-
Administer this compound or vehicle to the transgenic mice.
-
-
Probe Administration:
-
Inject the fatty acid-luciferin probe intravenously or intraperitoneally.
-
-
Imaging:
-
Anesthetize the mice and acquire bioluminescence images over time.
-
-
Data Analysis:
-
Define a region of interest over the head.
-
Quantify the bioluminescence signal (total flux in photons/second) over time.
-
Compare the kinetics and peak signal between the this compound and vehicle-treated groups to assess changes in fatty acid uptake in the brain.[1]
-
| Parameter | Vehicle Control | This compound Treated | Reference |
| Peak Bioluminescence (photons/s) | Baseline | Altered peak signal | [17] |
| Area Under the Curve (Total Flux) | Baseline | Altered total flux | [17] |
Conclusion
The in vivo imaging techniques outlined in these application notes provide a powerful toolkit for elucidating the multifaceted effects of this compound. By visualizing and quantifying changes in JNK activity, apoptosis, mitochondrial function, autophagy, and lipid metabolism, researchers can gain a deeper understanding of the compound's mechanisms of action, optimize dosing regimens, and assess its therapeutic efficacy in relevant preclinical models. The use of these non-invasive or minimally invasive methods allows for longitudinal studies in the same animal, reducing variability and providing more robust data for drug development.
References
- 1. In vivo approaches to quantifying and imaging brain arachidonic and docosahexaenoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Mitochondrial Membrane Potential In Vivo using a Genetically Encoded Voltage Indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JNK-independent activation of c-Jun during neuronal apoptosis induced by multiple DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. proteolysis.jp [proteolysis.jp]
- 9. Methods for monitoring autophagy using GFP-LC3 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging [bmbreports.org]
- 11. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autophagosomes in GFP-LC3 Transgenic Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo imaging and quantitative monitoring of autophagic flux in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo measurement of autophagic flux by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real time non invasive imaging of fatty acid uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving SR-3306 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of SR-3306 in aqueous solutions.
FAQs - General Information
Q1: What is this compound?
A1: this compound is a selective and potent c-Jun N-terminal kinase (JNK) inhibitor that is highly brain-penetrant.[1][2] It has been investigated for its neuroprotective effects in models of Parkinson's disease.[3] It is important to distinguish this compound from RO-3306, which is a selective inhibitor of cyclin-dependent kinase 1 (CDK1).[4][5] Due to the similar nomenclature, researchers should verify the specific compound they are working with.
Q2: What is the known aqueous solubility of this compound?
For the CDK1 inhibitor, RO-3306, it is explicitly stated to be insoluble in water and sparingly soluble in aqueous buffers.[4][6]
Q3: What are the common challenges encountered when dissolving this compound?
A3: As with many small molecule inhibitors, this compound is likely to be a lipophilic compound, which can lead to poor solubility in aqueous solutions.[7] This can result in precipitation, inaccurate concentration measurements, and reduced biological activity in experiments. For in vivo applications, poor aqueous solubility can limit bioavailability.[7][8]
Troubleshooting Guide - Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | The compound has exceeded its aqueous solubility limit. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Perform serial dilutions of the stock solution in your aqueous buffer to reach the desired final concentration, ensuring the final organic solvent concentration is low (typically <1%). 3. Consider using a co-solvent system or other solubility enhancement techniques outlined below. |
| Inconsistent results in cell-based assays | Inaccurate dosing due to poor solubility and precipitation in culture media. | 1. Visually inspect for any precipitate after adding the compound to the media. 2. Prepare fresh dilutions for each experiment from a stable stock solution. 3. Evaluate the effect of the organic solvent on the cells with a vehicle control. |
| Low oral bioavailability in animal studies | Poor dissolution of the compound in the gastrointestinal tract. | 1. Formulate the compound as a salt (e.g., HCl salt) to potentially improve solubility.[3] 2. Explore formulation strategies such as nanosuspensions or solid dispersions.[9][10] 3. Consider using co-solvents or surfactants in the formulation.[11][12] |
Quantitative Data: Solubility of Structurally Similar Compounds (RO-3306)
While specific quantitative data for this compound is limited, the data for the similarly named CDK1 inhibitor, RO-3306, highlights the challenges with poorly soluble compounds.
| Solvent | Solubility | Notes |
| DMSO | ~70 mg/mL (199.17 mM)[4] | A suitable solvent for preparing high-concentration stock solutions. |
| Water | Insoluble[4] | Direct dissolution in aqueous solutions is not feasible. |
| Ethanol | Insoluble[4] | Not a suitable solvent for this compound. |
| 1:2 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[6] | Demonstrates limited solubility even with a co-solvent. The aqueous solution is not recommended for storage for more than one day.[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1.25 mg/mL (3.56 mM)[13] | A more complex vehicle can significantly improve solubility for in vivo use. |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for common solubility enhancement techniques applicable to compounds like this compound.
Protocol 1: Preparation of a Stock Solution and Working Dilutions
-
Objective: To prepare a high-concentration stock solution in an organic solvent and create working dilutions in an aqueous buffer.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
To prepare a working solution, perform a serial dilution of the stock solution into the aqueous buffer of choice. For example, to make a 10 µM solution, you can dilute the 10 mM stock 1:1000.
-
Always add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Include a vehicle control in your experiments with the same final concentration of DMSO.
-
Protocol 2: pH Adjustment
-
Objective: To determine if altering the pH of the aqueous solution can improve the solubility of this compound. This is particularly useful if the compound has ionizable groups.
-
Materials:
-
This compound
-
Aqueous buffers with a range of pH values (e.g., pH 4, 7.4, 9)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
-
Procedure:
-
Prepare a saturated solution of this compound in each of the selected aqueous buffers.
-
Alternatively, prepare a slurry of this compound in water and titrate with 0.1 M HCl or 0.1 M NaOH, monitoring the pH and observing for dissolution.
-
Once equilibrium is reached (typically after 24 hours of shaking), filter the solutions to remove any undissolved solid.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to identify the optimal pH range for dissolution.
-
Protocol 3: Co-solvency
-
Objective: To increase the solubility of this compound by using a mixture of a water-miscible organic solvent (co-solvent) and water.[11][12]
-
Materials:
-
This compound
-
Co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 300/400.
-
Distilled water
-
-
Procedure:
-
Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Shake the samples at a constant temperature until equilibrium is reached.
-
Filter the samples and analyze the concentration of the dissolved this compound.
-
Select the co-solvent mixture that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity.
-
Visualizations
Signaling Pathway
Caption: JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for selecting a solubility enhancement method for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. brieflands.com [brieflands.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2: case study on lornoxicam solubility [frontiersin.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. wjbphs.com [wjbphs.com]
- 13. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
Technical Support Center: SR-3306 Dose-Response Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SR-3306, a selective c-Jun N-terminal kinase (JNK) inhibitor. The following information will assist in determining the optimal dose-response curve for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and potent ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK).[1] By binding to the ATP-binding pocket of JNK, it prevents the phosphorylation of its downstream targets, most notably c-Jun.[1]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: Based on published data, the effective concentration of this compound in cell-based assays can range from nanomolar to low micromolar. For example, in primary dopaminergic neurons, a dose-dependent neuroprotective effect was observed in the range of 300-1000 nM. In H9c2 cells, 500 nM this compound has been shown to increase cell viability under oxidative stress.[2] The optimal concentration will depend on the cell type, the specific endpoint being measured, and the experimental conditions.
Q3: How can I measure the inhibitory activity of this compound in my cells?
A3: The most direct method to measure this compound activity is to assess the phosphorylation status of its downstream target, c-Jun, at Serine 63 or Serine 73. This can be achieved using techniques such as Western blotting with phospho-specific antibodies or by using a c-Jun phosphorylation ELISA kit.
Q4: My dose-response curve is flat or does not show a sigmoidal shape. What are the potential causes?
A4: A non-sigmoidal or flat dose-response curve can indicate several issues:
-
Inactive Compound: Ensure the integrity of your this compound stock solution.
-
Incorrect Concentration Range: You may be testing a concentration range that is too low or too narrow to observe a response.
-
Resistant Cell Line: The cell line you are using may not have an active JNK signaling pathway or may have other compensatory mechanisms that make it resistant to JNK inhibition.
-
Assay Interference: Components of your assay may be interfering with the detection method.
-
Lack of JNK Pathway Activation: For many experimental models, the JNK pathway is activated by cellular stress. If the pathway is not activated in your control cells, you will not observe an inhibitory effect from this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors during compound dilution | Prepare a serial dilution plate carefully and use fresh tips for each dilution step. | |
| Weak or no signal in c-Jun phosphorylation assay | Low JNK pathway activation | Treat cells with a known JNK activator (e.g., anisomycin, UV radiation) as a positive control to confirm the pathway is active. |
| Insufficient cell lysate | Optimize the cell lysis protocol to ensure efficient protein extraction. | |
| Antibody issues | Use validated phospho-specific antibodies and optimize antibody concentrations. | |
| Observed IC50 is significantly different from published values | Different cell line or passage number | Cell line identity should be authenticated. Use cells with a consistent and low passage number. |
| Different assay conditions | Incubation time, serum concentration, and cell density can all influence the apparent IC50. Keep these parameters consistent. | |
| Different endpoint measurement | The IC50 value will vary depending on whether you are measuring cell viability, apoptosis, or target phosphorylation. |
Data Presentation
Table 1: In Vitro Dose-Response Data for this compound
| Cell Line | Assay Type | Endpoint | Concentration Range | Observed Effect |
| Primary rat mesencephalic dopaminergic neurons | Neuroprotection Assay | Protection against MPP+-induced cell death | 10 - 1000 nM | Statistically significant, dose-dependent protection was seen at 300-1000 nM. |
| H9c2 cardiomyocytes | Cell Viability (MTT) | Increased viability under H2O2/FeSO4-induced oxidative stress | 500 nM | Addition of 500 nM this compound increased cell viability to ~90%.[2] |
| INS-1 pancreatic β-cells | c-Jun Phosphorylation | Inhibition of streptozotocin-induced c-jun phosphorylation | Not specified | Cell-based IC50 was reported to be near 200 nM. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of treatment concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO only) and no-cell (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell wells). Normalize the data to the vehicle control. Plot the normalized response versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Measuring Inhibition of c-Jun Phosphorylation by ELISA
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a JNK activator (if necessary) and various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
ELISA:
-
Use a commercially available phospho-c-Jun (Ser63 or Ser73) sandwich ELISA kit.
-
Follow the manufacturer's instructions for adding lysates, detection antibodies, and substrate.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the phospho-c-Jun signal to the total protein concentration or to a total c-Jun ELISA signal. Plot the normalized signal versus the this compound concentration to determine the dose-dependent inhibition.
Mandatory Visualization
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining a dose-response curve.
Caption: A logical workflow for troubleshooting dose-response experiments.
References
Potential off-target effects of SR-3306 in primary neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR-3306 in primary neuron experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known mechanism of action in neurons?
This compound is a selective and potent inhibitor of c-Jun N-terminal kinases (JNKs), particularly JNK2 and JNK3, with an IC50 value of approximately 200 nM.[1] In neurons, its primary mechanism of action is the inhibition of the JNK signaling pathway, which is involved in cellular stress, apoptosis, and inflammation. A key downstream effect of JNK inhibition by this compound is the reduction of c-Jun phosphorylation.[1] This neuroprotective effect has been demonstrated in primary dopaminergic neurons exposed to toxins.[1]
Q2: What are the known off-target kinases for this compound?
While this compound is highly selective for JNKs, a kinase panel screen revealed potential off-target activity at a concentration of 3 µM against a small number of other kinases. The most notable off-targets with suggested Kd values of <1 µM are:
-
KIT (c-Kit)
-
PDGFR-β (Platelet-Derived Growth Factor Receptor-beta)
-
TYK2 (Tyrosine Kinase 2)[1]
It is important to consider these potential off-targets when interpreting experimental results, especially at higher concentrations of this compound.
Q3: What are the potential functional consequences of off-target this compound activity on KIT, PDGFR-β, and TYK2 in primary neurons?
Inhibition of these off-target kinases could lead to unexpected phenotypic changes in primary neurons. Below is a summary of their known roles in the nervous system:
| Kinase | Known Role in Neurons | Potential Effect of Inhibition |
| KIT | Involved in the development and maintenance of sensory neurons, and plays a role in nociception (pain signaling).[2][3] KIT signaling is also implicated in synaptic function.[4][5] | Inhibition may lead to altered neurite outgrowth, changes in synaptic transmission, or modulation of pain-related signaling pathways. |
| PDGFR-β | Plays a crucial role in neuroprotection, neuronal survival, and regulation of neuronal excitability.[6][7][8][9][10] It is involved in protecting neurons from excitotoxicity.[6][8] | Inhibition could potentially counteract the intended neuroprotective effects of JNK inhibition or lead to increased neuronal vulnerability under certain stress conditions. |
| TYK2 | A member of the Janus kinase (JAK) family, TYK2 is involved in cytokine signaling and neuroimmune responses.[11][12] It has been implicated in regulating neuroinflammation and has been identified as a potential regulator of tau pathology.[11][13] | Inhibition might modulate inflammatory responses in neuronal cultures and could potentially impact tau phosphorylation and aggregation.[13] |
Troubleshooting Guides
Problem 1: I'm observing unexpected changes in neurite outgrowth or neuronal morphology that are inconsistent with JNK inhibition.
-
Possible Cause: This could be an off-target effect mediated by the inhibition of KIT or PDGFR-β, both of which are involved in neuronal development and morphology.[2][3][4][7]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. Off-target effects are more likely at higher concentrations. Determine the minimal effective concentration for JNK inhibition to minimize off-target activity.
-
Use a Structurally Different JNK Inhibitor: Compare the phenotype observed with this compound to that of another selective JNK inhibitor with a different off-target profile. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiment: If you suspect KIT or PDGFR-β inhibition, try to rescue the phenotype by co-treating with the respective ligands, Stem Cell Factor (SCF) for KIT or Platelet-Derived Growth Factor-BB (PDGF-BB) for PDGFR-β.
-
Direct Assessment of Off-Target Kinase Activity: If possible, perform a kinase activity assay on lysates from your primary neurons to directly measure the effect of this compound on KIT and PDGFR-β activity.
-
Problem 2: My primary neurons show decreased viability or increased apoptosis, even though this compound is supposed to be neuroprotective.
-
Possible Cause: While JNK inhibition is generally neuroprotective, off-target inhibition of PDGFR-β, which is also involved in neuronal survival, could contribute to cell death, especially in the absence of specific stressors that activate the JNK pathway.[6][8][10] Alternatively, common issues with primary neuron cultures could be the cause.
-
Troubleshooting Steps:
-
Confirm JNK Pathway Inhibition: Use Western blotting to verify that this compound is inhibiting the phosphorylation of c-Jun at the intended concentration.
-
Assess Basal PDGFR-β Activity: Determine if PDGFR-β signaling is active and important for survival in your specific primary neuron culture system under basal conditions.
-
Review Culture Conditions: Low cell viability is a common issue in primary neuron cultures. Review your protocol for potential issues such as:
-
Thawing procedure: Rapid thawing is critical for neuron viability.[14]
-
Coating substrate: Ensure proper coating of culture vessels with materials like poly-D-lysine.[15]
-
Media and supplements: Use serum-free medium appropriate for neurons, such as Neurobasal with B-27 supplement.[15][16]
-
Seeding density: Both too low and too high densities can negatively impact neuron health.[16]
-
-
Check for Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.[17]
-
Problem 3: I am seeing unexpected changes in inflammatory markers or cytokine signaling in my primary neuron cultures treated with this compound.
-
Possible Cause: This could be an off-target effect due to the inhibition of TYK2, a key component of cytokine signaling pathways in the nervous system.[11][12]
-
Troubleshooting Steps:
-
Profile Cytokine Expression: Use techniques like qPCR or ELISA to profile the expression of relevant cytokines and their downstream signaling components.
-
Investigate STAT Phosphorylation: TYK2 is an upstream kinase for Signal Transducer and Activator of Transcription (STAT) proteins. Use Western blotting to check for changes in the phosphorylation status of STATs in response to this compound treatment.
-
Compare with a TYK2-specific Inhibitor: If available, compare the observed effects with a more selective TYK2 inhibitor to confirm if the phenotype is indeed TYK2-mediated.
-
Experimental Protocols
Western Blot for Phospho-c-Jun
-
Sample Preparation:
-
Culture primary neurons to the desired density and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser73) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Immunocytochemistry for Neuronal Markers
-
Cell Culture and Fixation:
-
Culture primary neurons on coverslips coated with poly-D-lysine.
-
After treatment with this compound, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with primary antibodies against neuronal markers (e.g., MAP2 for dendrites, Tau-1 for axons) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
Kinase Activity Assay from Neuron Lysates
-
Lysate Preparation:
-
Prepare cell lysates from treated primary neurons as described for Western blotting, ensuring the lysis buffer is compatible with kinase assays (e.g., containing phosphatase inhibitors but no EDTA if Mg2+ is required).
-
-
Immunoprecipitation (Optional, for specific kinase):
-
Incubate the lysate with an antibody specific to the kinase of interest (e.g., JNK, KIT, PDGFR-β, or TYK2) and then with protein A/G beads to pull down the kinase.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated kinase or use the whole lysate in a kinase reaction buffer containing a specific substrate for the kinase of interest and [γ-32P]ATP.
-
Incubate at 30°C for a defined period.
-
-
Detection:
Visualizations
Caption: On-target signaling pathway of this compound in neurons.
Caption: Potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 2. The c-kit signaling pathway is involved in the development of persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Kit Receptor Maintains Sensory Axon Innervation of the Skin through Src Family Kinases | Journal of Neuroscience [jneurosci.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Kit Ligand and Kit receptor tyrosine kinase sustain synaptic inhibition of Purkinje Cells [elifesciences.org]
- 6. PDGF/PDGFR axis in the neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Role of Platelet-Derived Growth Factors: Implications for Parkinson’s Disease Pathogenesis and Treatment [frontiersin.org]
- 8. oaepublish.com [oaepublish.com]
- 9. Platelet-derived growth factor activates nociceptive neurons by inhibiting M-current and contributes to inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roles of PDGF in Development and During Neurogenesis in the Normal and Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuron23.com [neuron23.com]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. dendrotek.ca [dendrotek.ca]
- 16. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 17. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Western Blotting for Neuronal Proteins [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. ulab360.com [ulab360.com]
- 21. benchchem.com [benchchem.com]
- 22. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 25. bit.bio [bit.bio]
- 26. m.youtube.com [m.youtube.com]
- 27. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SR-3306 Instability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with SR-3306 in long-term experiments. The following information is intended to help identify potential causes of variability and provide solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK), particularly JNK2 and JNK3.[1] It has demonstrated good cell permeability and inhibits the phosphorylation of c-jun, a key downstream target of the JNK signaling pathway.[1]
Q2: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the stability of this compound.
-
Powder: Store the solid compound at -20°C for up to three years.[2]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous (dry) DMSO.[3] Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or at -20°C for up to one year.[2][3] When thawing an aliquot, ensure it is centrifuged and vortexed well before use.[3]
Q3: What are the known pharmacokinetic properties of this compound?
This compound has been characterized for its drug metabolism and pharmacokinetic (DMPK) properties. The microsomal stability and plasma protein binding have been determined in several species.[1]
Troubleshooting Guide
Q1: I'm observing a decrease in the inhibitory effect of this compound over the course of my long-term cell culture experiment. What could be the cause?
A decline in compound activity in long-term experiments is a common issue that can stem from several factors:
-
Compound Instability in Media: Small molecule inhibitors can be unstable in the aqueous and complex environment of cell culture media, leading to degradation over time.[4]
-
Metabolism by Cells: Cells can metabolize the compound, reducing its effective concentration.
-
Adsorption to Plasticware: The compound may adsorb to the surface of cell culture plates or tubes, lowering its bioavailable concentration.
Troubleshooting Steps:
-
Assess Compound Stability in Media: Incubate this compound in your cell culture media (without cells) for the duration of your experiment. At various time points, measure the concentration of the active compound using an appropriate analytical method like HPLC.
-
Replenish the Compound: If instability is confirmed, consider partial or complete media changes with freshly added this compound at regular intervals during your long-term experiment.
-
Use Low-Binding Plasticware: To minimize adsorption, use low-adhesion or low-protein-binding culture plates and tubes.
Q2: My experimental results with this compound are inconsistent between replicates and different experimental runs. How can I improve reproducibility?
Inconsistent results can be frustrating and can arise from various sources.
-
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor, especially when working with potent compounds.
-
Cell Seeding Density: Variations in the number of cells seeded per well can lead to differences in the observed effect of the inhibitor.[5]
-
Inconsistent Serum Concentration: Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Variations in serum batches or concentrations can lead to variability.[5]
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of the compound and other reagents.
-
Ensure Consistent Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well and across experiments.
-
Standardize Serum Usage: Use the same batch of serum for a set of experiments and maintain a consistent concentration in your cell culture media.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| JNK3 | ~200 | Biochemical |
| JNK2 | ~200 | Biochemical |
| c-jun phosphorylation | ~200 | Cell-based (INS-1 cells) |
Data sourced from Chambers, J.W., et al. 2011. ACS Chem Neurosci.[1]
Table 2: Pharmacokinetic Properties of this compound
| Species | Microsomal Stability (t1/2, min) | Plasma Protein Binding (%) |
| Mouse | 26 | 86 |
| Rat | 30 | 97 |
| Monkey | - | 96 |
| Human | 28 | 88 |
Data sourced from Chambers, J.W., et al. 2011. ACS Chem Neurosci.[1]
Experimental Protocols
In Vitro c-jun Phosphorylation Assay (Western Blot)
This protocol provides a general method to assess the inhibitory activity of this compound on its downstream target, c-jun.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., dopaminergic neurons or other relevant cell lines) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) for a specified period (e.g., 15 minutes).[1] Include a vehicle control (DMSO).
-
Induce JNK pathway activation with a suitable stimulus (e.g., MPP+ for dopaminergic neurons).[1]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-jun (p-c-jun).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-c-jun signal to the total c-jun signal and the loading control.
-
Plot the normalized p-c-jun levels against the concentration of this compound to determine the IC50.
-
Mandatory Visualization
Caption: JNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound instability.
References
Technical Support Center: Optimizing SR-3306 Delivery for Maximum Brain Penetration
This technical support center is designed for researchers, scientists, and drug development professionals working with SR-3306. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at maximizing its brain penetration.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Lower than expected brain concentrations of this compound in preclinical models.
-
Question: We administered this compound orally to mice at 30 mg/kg, but the brain concentrations measured by LC-MS/MS are significantly lower than the reported values (e.g., ~3 µM at 4 hours). What could be the cause?
-
Answer: Several factors could contribute to lower-than-expected brain concentrations of this compound. Consider the following troubleshooting steps:
-
Formulation and Administration:
-
Vehicle: Ensure this compound is fully solubilized in the vehicle used for oral gavage. The original studies used a vehicle that ensured complete dissolution. Poor solubility will lead to incomplete absorption.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress to the animal, which may affect absorption. Ensure proper training and technique.
-
-
Animal Model:
-
Strain and Sex: While the original studies used C57Bl6 and Sprague-Dawley rats, different strains or sexes of animals can exhibit variations in drug metabolism and absorption.
-
Health Status: The health of the animals is crucial. Underlying illness or stress can alter gastrointestinal function and metabolism.
-
-
Sample Collection and Processing:
-
Brain Homogenization: Incomplete homogenization of the brain tissue will lead to an underestimation of the total drug concentration. Ensure the sonication or homogenization process is thorough.[1]
-
Sample Degradation: this compound may be susceptible to degradation. Keep samples on ice during processing and store them at -80°C until analysis.
-
-
Analytical Method:
-
LC-MS/MS Calibration: Ensure your LC-MS/MS method is properly validated with a standard curve prepared in the appropriate matrix (blank brain homogenate).[1]
-
Extraction Efficiency: Verify the efficiency of your extraction method for this compound from brain tissue.
-
-
Issue 2: High variability in brain concentration between individual animals.
-
Answer: High variability is a common challenge in in vivo experiments. Here are some strategies to minimize it:
-
Standardize Procedures:
-
Fasting: Fasting animals overnight before oral dosing can reduce variability in gastric emptying and drug absorption.
-
Dosing Time: Administer this compound at the same time of day for all animals to minimize the effects of circadian rhythms on metabolism.
-
Environment: House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity.
-
-
Group Size: Increasing the number of animals per group (n-size) can help to improve the statistical power and reduce the impact of individual outliers.
-
Blood-Brain Barrier Integrity: Factors that can transiently alter blood-brain barrier (BBB) permeability, such as stress or certain anesthetics, should be minimized.
-
Issue 3: this compound shows good in vitro JNK inhibition but poor efficacy in in vivo neuroprotection models.
-
Question: Our in vitro assays show that this compound is a potent JNK inhibitor with an IC50 of approximately 200 nM. However, we are not observing the expected neuroprotective effects in our MPTP mouse model of Parkinson's disease. Why might this be?
-
Answer: A discrepancy between in vitro potency and in vivo efficacy often points to issues with drug exposure at the target site.
-
Insufficient Brain Exposure: The primary reason for a lack of in vivo efficacy is often that the concentration of the drug in the brain does not reach or is not sustained at a therapeutic level. The brain concentration of this compound should remain above its IC50 for JNK inhibition for a sufficient duration.[1] In the successful MPTP mouse model study, a single 30 mg/kg oral dose of this compound maintained brain concentrations above the IC50 for over 8 hours.[1]
-
Target Engagement: Confirm that this compound is engaging its target in the brain. This can be assessed by measuring the phosphorylation of c-jun (p-c-jun), a downstream substrate of JNK. A reduction in p-c-jun levels in the substantia nigra pars compacta (SNpc) of this compound-treated animals would confirm target engagement.[1]
-
Model-Specific Factors: The timing of this compound administration relative to the MPTP insult is critical. In the published study, this compound was administered prior to the MPTP. The specific MPTP dosing regimen and the timing of tissue analysis can also influence the outcome.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of c-jun-N-terminal kinases (JNK), particularly JNK2 and JNK3, with an IC50 value of around 200 nM.[1] By inhibiting JNK, this compound prevents the phosphorylation of c-jun, a key event in the apoptotic signaling cascade implicated in neuronal cell death in neurodegenerative diseases like Parkinson's.[1][2]
Q2: What are the key physicochemical properties of this compound that contribute to its brain penetration?
A2: The enhanced brain penetration of this compound is attributed to its relatively low polar surface area (PSA) of 94.[1] A lower PSA is generally correlated with better permeability across the blood-brain barrier.[1] It is also important to note that this compound is not a substrate for the P-glycoprotein (PGP) efflux pump, which actively transports many compounds out of the brain.[1]
Q3: What is the reported brain-to-plasma ratio for this compound?
A3: The brain-to-plasma ratio for this compound has been reported to be approximately 30-40% at various time points after oral administration in mice.[1]
Q4: Are there alternative delivery strategies that could be explored to enhance this compound brain uptake?
A4: While this compound demonstrates good oral bioavailability and brain penetration, further optimization could be explored with advanced formulation strategies. These could include:
-
Nanoparticle-based delivery: Encapsulating this compound in liposomes or polymeric nanoparticles could potentially improve its pharmacokinetic profile and brain targeting.[3]
-
Intranasal delivery: The nose-to-brain pathway offers a non-invasive route to bypass the blood-brain barrier.[4][5] Formulating this compound as a nasal spray could be a viable option.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Dose | Reference |
| Oral Dose | 30 mg/kg | C57Bl6 Mice | [1] |
| Time Points | 1, 2, 4, 8, 24 hours | C57Bl6 Mice | [1] |
| Brain Concentration (4h) | ~3 µM | C57Bl6 Mice | [1] |
| Brain Concentration (24h) | ~230 nM | C57Bl6 Mice | [1] |
| Brain/Plasma Ratio | ~30-40% | C57Bl6 Mice | [1] |
Table 2: In Vitro Potency and Neuroprotective Concentrations of this compound
| Parameter | Value | Assay | Reference |
| JNK2 IC50 | ~200 nM | Biochemical Assay | [1] |
| JNK3 IC50 | ~200 nM | Biochemical Assay | [1] |
| Cell-based p-c-jun IC50 | ~200 nM | INS-cell Assay | [1] |
| >90% Neuroprotection | 300-1000 nM | Primary Dopaminergic Neurons (MPP+ model) | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Brain Penetration in Mice
-
Animal Model: Use male C57Bl6 mice.
-
Formulation and Dosing: Prepare a formulation of this compound for oral administration at 30 mg/kg.
-
Sample Collection: At designated time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing, collect blood via cardiac puncture and immediately perfuse the animals with saline to remove blood from the brain.
-
Brain and Plasma Processing:
-
Generate plasma by centrifuging the blood samples.
-
Harvest the whole brain, weigh it, and snap-freeze it in liquid nitrogen.
-
Homogenize the brain tissue in acetonitrile (1:5 w/v).
-
Precipitate plasma proteins with acetonitrile (1:5 v/v).
-
-
LC-MS/MS Analysis:
-
Centrifuge the brain homogenate and plasma samples.
-
Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.
-
Prepare standard curves for this compound in blank brain matrix and plasma to ensure accurate quantification.[1]
-
Protocol 2: In Vivo Target Engagement of this compound
-
Animal Model and Dosing: Use an appropriate animal model of neurodegeneration (e.g., MPTP-treated mice). Administer this compound at the desired dose and time relative to the neurotoxic insult.
-
Tissue Collection: At the end of the experiment, harvest the specific brain region of interest (e.g., substantia nigra pars compacta).
-
Western Blot Analysis:
-
Prepare tissue lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-jun (p-c-jun) and total c-jun.
-
Use an appropriate secondary antibody and detection system to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of p-c-jun to total c-jun. A decrease in this ratio in this compound-treated animals indicates target engagement.[1]
-
Mandatory Visualizations
Caption: Workflow for assessing this compound brain penetration.
Caption: this compound inhibits the JNK signaling pathway.
Caption: Key areas to troubleshoot for low this compound brain uptake.
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
How to avoid SR-3306 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing SR-3306 in their experiments.
Troubleshooting Guide: this compound Stock Solution Precipitation
Precipitation of this compound in stock solutions can lead to inaccurate experimental results. This guide addresses common causes and provides solutions to maintain a clear, viable stock solution.
Q1: My this compound stock solution has precipitated. What are the common causes?
A1: Precipitation of small molecule inhibitors like this compound in stock solutions can be triggered by several factors.[1] These include:
-
Improper Solvent: Using a solvent in which this compound has poor solubility.
-
Low-Quality Solvent: The presence of impurities, especially water, in the solvent can reduce solubility.[2][3]
-
Incorrect Storage Temperature: Storing the solution at a temperature that promotes crystallization.
-
Repeated Freeze-Thaw Cycles: These cycles can destabilize the solution and lead to precipitation.[4][5][6]
-
High Concentration: Attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in the chosen solvent.
-
pH Changes: A significant shift in the pH of the solution can affect the solubility of the compound.[1]
Q2: How can I redissolve precipitated this compound in my stock solution?
A2: If you observe precipitation, you can attempt to redissolve the compound. Gentle warming of the solution in a water bath (e.g., at 37°C) and/or sonication can help to bring the precipitated compound back into solution.[4] However, it is crucial to ensure that the compound is stable at the temperature used for warming. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Q3: What is the recommended procedure to prepare a stable this compound stock solution and avoid precipitation?
A3: To prepare a stable stock solution of this compound and minimize the risk of precipitation, follow this detailed protocol:
Experimental Protocol: Preparation of a Stable this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture, which can affect compound stability.
-
Solvent Addition: Based on the desired stock concentration and the information on the product's certificate of analysis, calculate the required volume of DMSO. Using a calibrated micropipette, add the high-purity, anhydrous DMSO to the vial of this compound.
-
Dissolution: Gently swirl or vortex the vial to dissolve the compound completely. If necessary, brief sonication or gentle warming can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[4][5][7]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3][4] For short-term storage, 2-8°C may be acceptable, but refer to the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for this compound?
A4: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
Q5: What are the recommended storage conditions for this compound?
A5: Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid (Lyophilized) | -20°C or below | Long-term |
| Stock Solution in DMSO | -20°C | Up to 1 year[4] |
| -80°C | Up to 2 years[4] |
Note: Always refer to the manufacturer's certificate of analysis for batch-specific storage recommendations. Avoid repeated freeze-thaw cycles.[4][5][6]
Q6: How should I handle this compound in the laboratory?
A6: this compound should be handled in a controlled laboratory environment.[6] Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Work in a clean and dry workspace to prevent contamination.[5]
Q7: What is the mechanism of action of this compound?
A7: this compound is a selective and potent inhibitor of c-Jun N-terminal kinase (JNK).[8] By inhibiting JNK, this compound can block the phosphorylation of c-Jun, a key event in the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[8]
This compound Signaling Pathway
The following diagram illustrates the simplified JNK signaling pathway and the point of inhibition by this compound.
Caption: Simplified JNK signaling pathway showing inhibition by this compound.
Experimental Workflow
The diagram below outlines a general workflow for preparing and using this compound in cell-based assays.
Caption: General experimental workflow for this compound preparation and use.
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. primalvitality.ca [primalvitality.ca]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 8. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in SR-3306 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the JNK inhibitor, SR-3306.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent, orally available, and brain-penetrant small molecule inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It functions as an ATP-competitive inhibitor of JNK, thereby preventing the phosphorylation of its downstream targets, such as c-Jun.[1] This inhibition of the JNK signaling pathway has been shown to be neuroprotective in models of Parkinson's disease.[1][2]
Q2: What are the recommended storage conditions and solvent for this compound?
For optimal stability, this compound powder should be stored at 2-8°C. For creating stock solutions, Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL is a suitable solvent.[1] It is recommended to prepare fresh dilutions from the stock for each experiment to avoid degradation.
Q3: What are the known IC50 values for this compound against different JNK isoforms?
The inhibitory activity of this compound varies slightly among the JNK isoforms. The reported IC50 values are:
-
JNK1: 67 nM
-
JNK2: 283 nM
-
JNK3: 159 nM
This compound exhibits significantly less activity against the related p38 kinase, with an IC50 value greater than 20 µM.[1]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in cell-based assay results.
| Potential Cause | Troubleshooting Recommendation |
| This compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Cell Health | Ensure consistent cell density, passage number, and growth conditions across all experimental plates. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed effects are not due to cytotoxicity from the compound or solvent. |
| Variable Incubation Times | Use a consistent and optimized incubation time with this compound for all experiments. Time-course experiments may be necessary to determine the optimal treatment duration for your specific cell line and endpoint. |
| Assay Protocol Inconsistency | Strictly adhere to a validated assay protocol. Ensure consistent reagent concentrations, incubation temperatures, and reading times. |
Issue 2: Low or no inhibition of c-Jun phosphorylation in Western Blot.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration can vary between cell types. |
| Suboptimal Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of proteins and dephosphorylation of c-Jun. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication). |
| Poor Antibody Quality | Use a validated antibody specific for phospho-c-Jun (Ser63/73). Include positive and negative controls to verify antibody performance. |
| Low Basal JNK Activity | Some cell lines may have low basal JNK activity. Consider stimulating the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation) to increase the dynamic range for observing inhibition. |
| Incorrect Protein Loading | Quantify total protein concentration in your lysates and ensure equal loading across all lanes of the gel. Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading. |
In Vivo Experiments
Issue 3: Inconsistent efficacy or high variability in animal studies.
| Potential Cause | Troubleshooting Recommendation |
| Variable Drug Exposure | Ensure accurate and consistent dosing for all animals. For oral administration, consider factors that can affect absorption, such as food intake. Pharmacokinetic studies may be necessary to determine the optimal dosing regimen and timing to achieve desired brain concentrations.[1] |
| Animal Strain and Health | Use a consistent and well-characterized animal strain. Monitor the health of the animals throughout the study, as underlying health issues can affect drug metabolism and response. |
| Timing of Treatment | The timing of this compound administration relative to the induction of the disease model can be critical. Optimize the treatment window based on the known pathogenesis of the model. |
| Biological Variability | Account for inherent biological variability by using a sufficient number of animals per group to achieve statistical power. Randomize animals to treatment groups to minimize bias. |
Data Summary
Table 1: this compound In Vitro Potency
| Target | IC50 (nM) |
| JNK1 | 67 |
| JNK2 | 283 |
| JNK3 | 159 |
| p38 | >20,000 |
Data from Calbiochem® product information.[1]
Table 2: this compound Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Dosing Route | Oral |
| Dose | 30 mg/kg |
| Peak Brain Concentration (Cmax) | ~3 µM at 4 hours |
| Brain Concentration at 24 hours | ~230 nM |
Data from a study in C57BL/6J mice.[1]
Experimental Protocols
Protocol 1: In Vitro Inhibition of c-Jun Phosphorylation
-
Cell Culture: Plate cells (e.g., SH-SY5Y) in appropriate culture vessels and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal JNK activity, serum-starve the cells for 4-24 hours prior to treatment.
-
This compound Treatment: Prepare fresh dilutions of this compound in serum-free media. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
JNK Activation: Stimulate the JNK pathway by adding an agonist (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
Strip and re-probe the membrane for total c-Jun and a loading control.
-
Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease (MPTP model)
-
Animals: Use male C57BL/6J mice (10-12 weeks old).
-
MPTP Administration: Induce parkinsonism by intraperitoneal (i.p.) injection of MPTP (e.g., 20 mg/kg, 4 doses at 2-hour intervals).
-
This compound Dosing: Administer this compound (e.g., 30 mg/kg) orally 30 minutes prior to the first MPTP injection and then once daily for the duration of the study.[1]
-
Behavioral Analysis: Perform behavioral tests (e.g., rotarod, open field) to assess motor function at selected time points.
-
Tissue Collection: At the end of the study (e.g., 7 days post-MPTP), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry:
-
Collect brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect in 30% sucrose solution.
-
Section the substantia nigra and striatum using a cryostat.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
Image Analysis: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Caption: A logical troubleshooting workflow for addressing variability in this compound experiments.
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-3306 Technical Support Center: Minimizing Toxicity in Non-Neuronal Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of SR-3306 in non-neuronal cell types. This compound is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), and while it is a valuable tool for studying JNK signaling, off-target effects and cytotoxicity can be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK).[1] It shows high selectivity for JNK1, JNK2, and JNK3 over other kinases, such as p38 MAP kinase.[1] By inhibiting JNK, this compound prevents the phosphorylation of downstream targets like c-Jun, which can play a role in apoptosis, inflammation, and stress responses.
Q2: We are observing significant cytotoxicity in our non-neuronal cell line even at low concentrations of this compound. What are the potential causes?
A2: Several factors could contribute to this observation:
-
On-target toxicity: The JNK pathway is involved in various essential cellular processes, including cell proliferation and survival in certain contexts.[2] Inhibition of JNK signaling by this compound might disrupt these processes in your specific cell line, leading to cell death.
-
Off-target effects: Although this compound is highly selective, it may have off-target activities at higher concentrations, which could contribute to cytotoxicity.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to JNK inhibition. Your cell line may be particularly dependent on JNK signaling for survival.
-
Experimental conditions: Factors such as cell density, serum concentration, and solvent toxicity can influence the observed cytotoxicity.
Q3: What are the recommended initial steps to troubleshoot this compound-induced toxicity?
A3: We recommend a systematic approach to identify the source of toxicity:
-
Perform a Dose-Response and Time-Course Experiment: This will help determine the IC50 value for your specific cell line and the optimal, non-toxic working concentration.
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity.
-
Assess Cell Viability with Multiple Methods: Use orthogonal methods to confirm cytotoxicity, such as a membrane integrity assay (e.g., LDH release) in addition to a metabolic assay (e.g., MTT).
Q4: How can we mitigate the on-target toxicity of this compound in our experiments?
A4: If the toxicity is determined to be on-target (i.e., a direct result of JNK inhibition), consider the following strategies:
-
Use the lowest effective concentration: Based on your dose-response data, use the lowest concentration of this compound that elicits the desired biological effect.
-
Shorten the treatment duration: Limit the exposure of the cells to this compound to the minimum time required to observe the intended effect.
-
Optimize cell culture conditions: Ensure your cells are healthy and growing optimally before treatment. Factors like confluency can impact susceptibility to toxic insults.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in non-neuronal cells.
| Problem | Possible Cause | Suggested Solution |
| High cell death observed across all tested concentrations. | High intrinsic sensitivity of the cell line to JNK inhibition. | - Perform a wider dose-response curve, including very low (nanomolar) concentrations.- Consider using a different, less sensitive cell line if appropriate for your research question. |
| Solvent (e.g., DMSO) toxicity. | - Run a vehicle control with varying concentrations of the solvent alone.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). | |
| Compound instability or degradation. | - Prepare fresh stock solutions of this compound for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | - Standardize cell passage number, seeding density, and media components.- Ensure consistent incubation times and conditions. |
| Inaccurate compound concentration. | - Verify the concentration of your this compound stock solution.- Use calibrated pipettes for accurate dilutions. | |
| Desired biological effect is not observed, even at concentrations that induce toxicity. | The biological process under investigation is not primarily mediated by JNK in your cell line. | - Confirm JNK pathway activation in your experimental model (e.g., by Western blot for phospho-c-Jun).- Consider alternative signaling pathways that may be involved. |
| Suboptimal experimental design. | - Re-evaluate the timing of this compound treatment in relation to the stimulus or endpoint being measured. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed your non-neuronal cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing JNK Inhibition by Western Blot
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive control (e.g., a known JNK activator like anisomycin) and a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the ratio of phospho-c-Jun to total c-Jun.
Visualizing Key Pathways and Workflows
Caption: this compound inhibits JNK, preventing c-Jun phosphorylation.
Caption: A logical workflow for troubleshooting this compound toxicity.
References
Adjusting SR-3306 treatment duration for chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR-3306 and RO-3306 in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and RO-3306?
A1: It is crucial to distinguish between two different compounds often discussed in scientific literature:
-
This compound: A potent, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK), particularly JNK2 and JNK3, with an IC50 value of approximately 200 nM.[1] It has shown neuroprotective effects in models of Parkinson's disease by inhibiting c-jun phosphorylation.[1] this compound is noted for its high brain penetrance, making it suitable for in vivo studies targeting the central nervous system.[1]
-
RO-3306: A selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1), with a Ki of 20 nM.[2] It is primarily investigated for its anti-tumorigenic effects, where it induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells.[3][4][5]
Q2: How do I determine the optimal treatment duration for my chronic in vivo study?
A2: The optimal treatment duration depends on the research question, the specific disease model, and regulatory guidelines for preclinical studies. Here are some general considerations:
-
Target Engagement and Pharmacokinetics: The duration should be sufficient to observe a sustained biological response. For this compound, brain concentrations remained above the cell-based IC50 for up to 8 hours, with the 24-hour concentration being near the IC50.[1] This suggests that for continuous target engagement, dosing schedules should be designed based on these pharmacokinetic properties.
-
Disease Model Progression: The treatment window should align with the known progression of the disease in your animal model. For chronic neurodegenerative diseases, longer treatment periods are often necessary to observe significant therapeutic effects.
-
Regulatory Guidelines: For preclinical toxicity studies intended to support clinical trials, the duration is guided by regulatory agencies like the FDA.[6] Chronic toxicity studies can range from 3 to 9 months, depending on the intended duration of human clinical trials.[6][7] For monoclonal antibodies, a 6-month toxicity study has often been considered sufficient.[8]
Q3: What are the typical in vitro treatment durations and concentrations for RO-3306?
A3: In vitro studies with RO-3306 often involve treatment durations ranging from hours to several days, depending on the cellular process being investigated.
-
Cell Cycle Arrest: Treatment of cancer cell lines (HCT116, SW480, HeLa) with RO-3306 for 20 hours can lead to a complete block in the G2/M phase.[3] In ovarian cancer cell lines, a 36-hour treatment resulted in a dose-dependent increase in the G2 phase.[4]
-
Apoptosis Induction: In SW480 cells, a 48-hour treatment with 4 µM RO-3306 induced a substantial sub-G1 fraction, indicative of apoptosis.[3] By 72 hours, the majority of these cells had lost viability.[3]
-
Inhibition of Proliferation: To assess cell proliferation, ovarian cancer cell lines were treated with various concentrations of RO-3306 for 72 hours.[4]
Troubleshooting Guides
Problem 1: I am not observing the expected level of c-jun phosphorylation inhibition with this compound in my in vivo study.
-
Possible Cause 1: Insufficient Dose or Bioavailability.
-
Solution: Verify that the administered dose is consistent with previously reported effective doses (e.g., 10, 20, and 30 mg/kg in MPTP-treated mice).[1] It is critical to ensure proper formulation and administration to achieve adequate brain penetration. The concentration of this compound in the brain should ideally be maintained above its IC50 value.[1]
-
-
Possible Cause 2: Timing of Tissue Collection.
-
Solution: The peak of c-jun phosphorylation and the peak concentration of this compound in the target tissue should align. Refer to pharmacokinetic data to determine the optimal time point for tissue harvesting after the final dose.
-
-
Possible Cause 3: Assay Sensitivity.
-
Solution: Utilize a sensitive and quantitative method to measure phospho-c-jun levels, such as an ELISA or Western blot analysis with validated antibodies.[1]
-
Problem 2: My cancer cells are arresting in the G2/M phase with RO-3306 treatment, but I am not seeing significant apoptosis.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Possible Cause 2: Cell Line-Specific Resistance.
-
Possible Cause 3: Sub-optimal Concentration.
-
Solution: While a lower concentration might be sufficient for cell cycle arrest, a higher concentration may be necessary to trigger apoptosis. Perform a dose-response experiment to identify the optimal concentration for inducing apoptosis in your specific cell line.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Target | IC50 (nM) |
| JNK3 (human) | ~200 |
| JNK2 (human) | ~200 |
| JNK1 (human) | >10,000 |
| p38 | >20,000 |
| c-jun phosphorylation (INS-1 cells) | ~200 |
Table 2: In Vivo Efficacy of this compound in an MPTP Mouse Model of Parkinson's Disease [1]
| Treatment Group | p-c-jun Levels (ng in 30 µg lysate) | % Reduction in p-c-jun vs. MPTP |
| Vehicle | Not reported | - |
| MPTP | Not reported | - |
| MPTP + 10 mg/kg this compound | Not reported | Dose-dependent reduction |
| MPTP + 20 mg/kg this compound | Not reported | Dose-dependent reduction |
| MPTP + 30 mg/kg this compound | Not reported | Dose-dependent reduction |
Table 3: Effects of RO-3306 on Ovarian Cancer Cells In Vitro [4][9]
| Parameter | Cell Lines | Treatment Duration | Concentration | Effect |
| Cell Proliferation | Hey, PA-1, IGROV1, OVCAR5, SKOV3 | 72 h | Dose-dependent | Inhibition of proliferation |
| Colony Formation | OVCAR5, SKOV3 | 48 h | Not specified | Reduction in colony formation |
| Cell Cycle Arrest | OVCAR5, SKOV3 | 36 h | Dose-dependent | G2 phase arrest |
| Apoptosis (Annexin V) | OVCAR5, SKOV3 | 16 h | Not specified | Increased Annexin V expression |
| Caspase Activity | OVCAR5, SKOV3 | 14 h | 5 or 25 µM | Enhanced cleaved caspase 3, 8, 9 |
| Cellular Stress (ROS) | OVCAR5, SKOV3 | 12 h | 0.5, 5, 25 µM | Increased ROS production |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay with this compound [1]
-
Cell Culture: Plate primary dopaminergic cultures from E14 rat embryos at 200,000 cells/well in 8-well chamber slides.
-
Treatment: 15 minutes prior to inducing toxicity, treat the cells with varying concentrations of this compound (10-1000 nM).
-
Toxicity Induction: Expose the cultures to 10 µM MPP+ for 48 hours. Include a control group treated with 1000 nM this compound alone.
-
Immunostaining: Fix the cultures and immunostain for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Analysis: Quantify the number of surviving TH-positive neurons to assess the neuroprotective effect of this compound.
Protocol 2: In Vivo Chronic Study of RO-3306 in a Mouse Model of Ovarian Cancer [4][10]
-
Animal Model: Utilize a genetically engineered mouse model of high-grade serous ovarian cancer (KpB model).
-
Treatment Groups: Divide the mice into control and treatment groups, considering variables such as diet (e.g., lean and obese conditions).
-
Dosing: Administer RO-3306 for a duration of four weeks. The specific dose and route of administration should be optimized based on preliminary studies.
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tumor tissues.
-
Outcome Measures: Measure tumor weight and perform immunohistochemistry (IHC) on tumor sections to analyze markers of proliferation (Ki-67) and apoptosis (e.g., Bcl-xL).
Visualizations
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SR-3306 and Other JNK Inhibitors for Efficacy and Selectivity
For researchers, scientists, and drug development professionals, the quest for potent and selective c-Jun N-terminal kinase (JNK) inhibitors is of paramount importance in the pursuit of novel therapeutics for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This guide provides an objective comparison of the efficacy of SR-3306 against other notable JNK inhibitors, supported by experimental data and detailed methodologies.
JNK Signaling Pathway: A Brief Overview
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. This pathway plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation. The core of the pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates JNK. Activated JNK then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of target gene expression.
Figure 1: Simplified JNK signaling pathway and the point of intervention for JNK inhibitors.
Comparative Efficacy of JNK Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and other selected JNK inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cell-Based c-Jun Phosphorylation Inhibition IC50 (nM) | Other Notable Kinase Inhibition | Reference |
| This compound | 67 | 283 | 159 | ~200 (in INS-1 cells) | >100-fold selectivity over p38 | [1][2] |
| SP600125 | 40 | 40 | 90 | 5,000 - 10,000 (in Jurkat T cells) | Aurora kinase A (60 nM), FLT3 (90 nM), TRKA (70 nM) | [3] |
| AS601245 | 150 | 220 | 70 | Not specified | - | [4] |
| TCS JNK 6o | 2 | 4 | 52 | 920 | >1000-fold selectivity over ERK2 and p38 | [5][6] |
| JNK Inhibitor III | 147.8 | 44.0 | 4.1 | Not specified | - | [7] |
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified JNK isoform.
Workflow:
Figure 2: General workflow for an in vitro kinase assay to determine inhibitor potency.
Protocol:
-
Reaction Setup: In a microplate, combine the purified JNK enzyme (JNK1, JNK2, or JNK3), a kinase buffer containing magnesium chloride, ATP, and a suitable substrate such as GST-tagged c-Jun.
-
Inhibitor Addition: Add the JNK inhibitor (e.g., this compound) at a range of concentrations to the reaction mixture.
-
Incubation: Incubate the reaction plate at 30°C for a defined period, typically 30 minutes, to allow the kinase reaction to proceed.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods:
-
Western Blotting: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the phosphorylated form of the substrate (e.g., phospho-c-Jun).
-
Luminescence-based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
Inhibition of c-Jun Phosphorylation in a Cellular Context
This cell-based assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit the JNK signaling pathway within a living cell.
Protocol:
-
Cell Culture: Plate cells (e.g., INS-1, Jurkat T cells) in a multi-well plate and allow them to adhere and grow.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
JNK Pathway Stimulation: Induce the JNK signaling pathway by treating the cells with a known JNK activator, such as anisomycin or by exposing them to cellular stress (e.g., UV radiation).
-
Cell Lysis: After a short incubation period (e.g., 30 minutes) with the activator, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them to extract cellular proteins.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated c-Jun. A loading control, such as total c-Jun or a housekeeping protein (e.g., GAPDH), should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of c-Jun phosphorylation and calculate the cell-based IC50 value.[9]
Cell Viability (MTT) Assay
This assay is used to evaluate the cytotoxic effects of the JNK inhibitors on cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the JNK inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
Discussion and Conclusion
The data presented highlight the distinct profiles of various JNK inhibitors. This compound emerges as a potent inhibitor of all three JNK isoforms with good cell permeability, as indicated by its comparable biochemical and cell-based IC50 values.[1] Its high selectivity over the closely related p38 MAPK is a significant advantage.[1]
SP600125 , one of the earliest and most widely used JNK inhibitors, demonstrates potent inhibition of JNK1 and JNK2 in biochemical assays.[3] However, its cellular potency for inhibiting c-Jun phosphorylation is significantly lower, suggesting potential issues with cell permeability or off-target effects at higher concentrations.[3] Furthermore, it has been shown to inhibit other kinases, which raises concerns about its specificity.[3]
AS601245 shows a preference for JNK3, making it a potentially valuable tool for studying the specific roles of this isoform, particularly in the central nervous system.[4] TCS JNK 6o stands out for its exceptional potency against JNK1 and JNK2 and its remarkable selectivity over other MAP kinases.[5][6] JNK Inhibitor III displays a strong preference for JNK3, with an IC50 in the low nanomolar range.[7]
References
- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IN-VITRO KINASE ASSAY [whitelabs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Validating Neuroprotection: A Comparative Analysis of SR-3306 in Dopaminergic Neuron Survival
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of SR-3306 against other therapeutic alternatives. We present supporting experimental data from Tyrosine Hydroxylase (TH) staining, a critical method for quantifying dopaminergic neuron survival, to validate these effects.
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. Consequently, the evaluation of novel neuroprotective agents is of paramount importance in the development of disease-modifying therapies. This compound, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a promising candidate for mitigating this neuronal loss.[1] This guide delves into the validation of this compound's neuroprotective effects, primarily through TH staining, and compares its performance with other established or experimental neuroprotective compounds.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound has been quantified in preclinical models of Parkinson's disease using TH immunohistochemistry to measure the survival of dopaminergic neurons. The following table summarizes the performance of this compound in comparison to other neuroprotective agents in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) models of Parkinson's disease.
| Compound | Mechanism of Action | Model | Dosage | Protection of TH+ Neurons (%) | Reference |
| This compound | JNK Inhibitor | MPTP (mice) | 30 mg/kg | ~72% of vehicle control | [2] |
| This compound | JNK Inhibitor | 6-OHDA (rats) | 10 mg/kg/day | 6-fold increase vs. vehicle | [3][4] |
| SP600125 | JNK Inhibitor | MPTP (mice) | Varies | Dose-dependent reduction in loss of dopaminergic neurons | [5][6] |
| Rasagiline | MAO-B Inhibitor | MPTP (primates) | 10 mg/kg | Marked attenuation of TH+ cell loss | [7] |
| Minocycline | Anti-inflammatory / Apoptosis Inhibitor | MPTP (mice) | 120 mg/kg | ~77% of control |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Tyrosine Hydroxylase (TH) Immunohistochemistry for Free-Floating Brain Sections
This protocol outlines the key steps for the visualization of dopaminergic neurons in rodent brain tissue.
1. Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections through the substantia nigra and striatum using a cryostat.
-
Collect the free-floating sections in PBS.
2. Immunohistochemical Staining:
-
Wash the sections three times in PBS for 5 minutes each.
-
Quench endogenous peroxidase activity by incubating the sections in 0.3% hydrogen peroxide in PBS for 30 minutes.
-
Wash the sections three times in PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG, diluted in blocking solution) for 1 hour at room temperature.
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.
-
Wash the sections three times in PBS for 10 minutes each.
-
Visualize the signal by incubating the sections in a 3,3'-diaminobenzidine (DAB) solution until the desired staining intensity is reached.
-
Stop the reaction by washing the sections with PBS.
3. Mounting and Analysis:
-
Mount the stained sections onto gelatin-coated slides.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with mounting medium.
-
Quantify the number of TH-positive neurons in the substantia nigra using unbiased stereological methods.
Discussion
The data presented in this guide demonstrate that this compound exhibits significant neuroprotective effects in established animal models of Parkinson's disease. Its efficacy, as measured by the preservation of TH-positive dopaminergic neurons, is comparable to or exceeds that of other neuroprotective agents with different mechanisms of action. The inhibition of the JNK signaling pathway by this compound represents a targeted therapeutic strategy to interrupt the apoptotic cascade initiated by neurotoxins.
The provided experimental protocol for TH staining offers a standardized method for researchers to validate the neuroprotective effects of their compounds of interest. By employing rigorous and reproducible methodologies, the scientific community can more effectively evaluate and compare potential therapeutic interventions for neurodegenerative diseases. The workflow and signaling pathway diagrams serve as valuable visual aids for understanding the experimental logic and the molecular basis of this compound's neuroprotective action. Further head-to-head comparative studies will be crucial to definitively position this compound within the landscape of emerging neuroprotective therapies.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 3. JNK-mediated induction of cyclooxygenase 2 is required for neurodegeneration in a mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene transfer of the JNK interacting protein-1 protects dopaminergic neurons in the MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
A Comparative Guide to SR-3306 and SP600125 in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitors, SR-3306 and SP600125, in preclinical models of Parkinson's disease. The following sections detail their performance, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Introduction to JNK Inhibition in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in the neuronal apoptosis associated with PD pathogenesis.[1] Inhibition of JNK is a promising therapeutic strategy to mitigate neurodegeneration. This guide focuses on two small molecule JNK inhibitors, this compound and SP600125, and their effects in established animal models of PD.
Performance Comparison: this compound vs. SP600125
While direct head-to-head studies are limited, this section compiles and compares available data on the biochemical potency, preclinical efficacy, and selectivity of this compound and SP600125 from separate studies.
Biochemical Potency and Kinase Selectivity
A direct comparison of the inhibitory activity of this compound and SP600125 against JNK isoforms and a panel of other kinases is crucial for understanding their specificity and potential off-target effects.
| Target | This compound IC₅₀ | SP600125 IC₅₀ | Reference |
| JNK1 | ~200 nM | 40 nM | [2][3] |
| JNK2 | ~200 nM | 40 nM | [2][3] |
| JNK3 | ~200 nM | 90 nM | [2][3] |
| p38 | >100-fold selective vs. JNKs | >100-fold selective vs. JNKs | [2][3] |
| Other Kinases | Highly selective against a panel of 347 kinases.[2] | Inhibits other kinases such as Aurora kinase A, FLT3, and TRKA with IC₅₀ values of 60 nM, 90 nM, and 70 nM, respectively.[3] |
Note: IC₅₀ values are from in vitro biochemical assays and may not directly translate to cellular or in vivo efficacy.
Preclinical Efficacy in Parkinson's Disease Models
The neuroprotective effects of this compound and SP600125 have been evaluated in rodent models of Parkinson's disease, primarily the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model and the 6-OHDA (6-hydroxydopamine) rat model.
| Efficacy Parameter | This compound | SP600125 | Parkinson's Disease Model | Reference |
| Neuroprotection | ||||
| ↑ Tyrosine Hydroxylase (TH)+ Neurons | 6-fold increase in the substantia nigra pars compacta (SNpc) | Protected dopaminergic neurons from apoptosis | 6-OHDA rat model (this compound), MPTP mouse model (SP600125) | [4][5] |
| Behavioral Improvement | ||||
| ↓ Amphetamine-induced rotations | 87% decrease | Not Reported | 6-OHDA rat model | [4] |
| Biochemical Markers | ||||
| ↓ Phospho-c-Jun | 2.3-fold reduction in the SNpc | Reduced levels of c-Jun phosphorylation | 6-OHDA rat model (this compound), MPTP mouse model (SP600125) | [4][5] |
| ↑ Striatal Dopamine | Not Reported | Partially restored dopamine levels | MPTP mouse model | [5] |
Note: The experimental conditions, including the animal model, neurotoxin dosage, and treatment regimen, differed between the studies evaluating this compound and SP600125, making a direct comparison of efficacy challenging.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for the key experiments cited in the evaluation of this compound and SP600125.
MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice are typically used.
-
MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 18-20 mg/kg) four times at 2-hour intervals within a single day.[2][6]
-
Inhibitor Treatment:
-
This compound: Administered orally (p.o.) at doses of 10, 20, or 30 mg/kg, 30 minutes prior to the first MPTP injection.[2]
-
SP600125: Administered i.p. at varying doses.
-
-
Behavioral Analysis: Motor function can be assessed using tests such as the pole test and traction test at specified time points after MPTP administration.
-
Immunohistochemistry: At the end of the experiment (e.g., 7 days post-MPTP), brains are collected, sectioned, and stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra pars compacta (SNpc) and for phospho-c-Jun to assess JNK pathway activation.[2]
-
Neurochemical Analysis: Striatal dopamine and its metabolites can be measured by high-performance liquid chromatography (HPLC).[5]
6-OHDA Rat Model of Parkinson's Disease
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
6-OHDA Administration: A unilateral lesion is created by stereotactic injection of 6-OHDA into the medial forebrain bundle or the striatum. The amount of 6-OHDA is critical and needs to be carefully titrated.
-
Inhibitor Treatment:
-
This compound: Can be administered systemically, for example, via subcutaneous osmotic minipumps, delivering a continuous infusion (e.g., 10 mg/kg/day) for a specified duration (e.g., 14 days).[4]
-
-
Behavioral Analysis: Rotational behavior induced by apomorphine or amphetamine is a standard method to assess the extent of the dopaminergic lesion and the therapeutic effect of the inhibitor.[4]
-
Immunohistochemistry: Similar to the MPTP model, brain sections are analyzed for TH-positive neurons in the SNpc and phospho-c-Jun levels.[4]
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate: Recombinant human JNK isoforms and a suitable substrate (e.g., GST-c-Jun) are used.
-
Inhibitor Preparation: this compound and SP600125 are serially diluted to a range of concentrations.
-
Reaction: The kinase, substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and inhibitor are incubated together in an appropriate reaction buffer.
-
Detection: The incorporation of phosphate into the substrate is quantified, typically by scintillation counting or fluorescence-based methods.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity is calculated.
Conclusion
Both this compound and SP600125 have demonstrated neuroprotective effects in preclinical models of Parkinson's disease by inhibiting the JNK signaling pathway. This compound has shown efficacy in both mouse and rat models with good oral bioavailability and brain penetration.[2][4] SP600125 is also effective in the MPTP mouse model, though its selectivity has been questioned in some studies.[5][7]
The choice between these inhibitors for further research and development will depend on a comprehensive evaluation of their respective potency, selectivity, pharmacokinetic profiles, and safety. The data and protocols presented in this guide are intended to provide a foundation for such an evaluation. Further side-by-side comparative studies under identical experimental conditions are warranted to definitively determine the superior candidate for clinical development in the treatment of Parkinson's disease.
References
- 1. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SP600125, a new JNK inhibitor, protects dopaminergic neurons in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. modelorg.com [modelorg.com]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
Cross-Validation of LXR Inverse Agonist Activity: A Comparative Guide to SR9238 and SR9243
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Liver X Receptor (LXR) inverse agonists SR9238 and SR9243. The initial query for "SR-3306" did not yield a specific LXR inverse agonist; therefore, this guide focuses on the well-characterized compounds SR9238 and SR9243 from the same "SR" series, which are potent modulators of lipid metabolism and inflammatory pathways. We present a cross-validation of their activities in various cell lines, detailed experimental protocols, and a comparison with alternative therapeutic strategies.
Introduction to LXR Inverse Agonists
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[1] While LXR agonists have been explored for their therapeutic potential, their tendency to induce hepatic lipogenesis (fatty liver) has limited their clinical utility.[1] LXR inverse agonists represent an alternative therapeutic strategy. Unlike agonists that activate LXRs, inverse agonists suppress the basal activity of these receptors, leading to the repression of genes involved in lipogenesis and inflammation.[1][2] This mechanism of action makes them promising candidates for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH), dyslipidemia, and certain cancers.[1][3]
SR9238 and SR9243 are two prominent LXR inverse agonists that have been developed to target these pathways. SR9238 is characterized by its liver-selective action, while SR9243 is designed for systemic exposure.[4] This guide will delve into the comparative efficacy of these two compounds across various cell types.
Comparative Activity of SR9238 and SR9243 in Different Cell Lines
The following tables summarize the reported activities of SR9238 and SR9243 in key cell lines relevant to metabolic disease and cancer research.
Table 1: Potency of LXR Inverse Agonists SR9238 and SR9243
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| SR9238 | LXRα | 210 | HEK293T | Co-transfection Assay | [1] |
| LXRβ | 40 | HEK293T | Co-transfection Assay | [1] | |
| SR9243 | LXRα & LXRβ | Not specified | HEK293 | FASN Promoter Luciferase Assay | [4] |
| Cancer Cells | ~15 - 104 | PC3, DU-145, SW620, HT29, HOP-62, NCI-H23 | MTT Assay | [4] |
Table 2: Effects of SR9238 and SR9243 on Gene Expression and Cellular Processes
| Compound | Cell Line | Effect | Target Genes/Processes | Reference |
| SR9238 | HepG2 | Suppression of lipogenic gene expression | FASN, SREBF1c | [1] |
| Macrophages | Promotion of anti-inflammatory polarization | MAFB | [2] | |
| SR9243 | Various Cancer Cells | Inhibition of glycolysis and lipogenesis | GCK1, PFK1, PFK2, FASN, SREBP1c, SCD1 | [4] |
| RAW264.7 Macrophages | Inhibition of M1 macrophage polarization | - | ||
| HT-29 CD133+ CSCs | Reduced viability and clonogenicity | PFKFB3, GSK3β, FASN, SCD | [5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: Mechanism of LXR Inverse Agonists.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of LXR inverse agonists on different cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SR9238, SR9243, and control compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is used to quantify the changes in the expression of LXR target genes following treatment with inverse agonists.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with SR9238, SR9243, or control compounds for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., FASN, SREBP1c, SCD1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Alternatives to LXR Inverse Agonists
For the treatment of metabolic diseases, other nuclear receptor modulators are also under investigation and in clinical use. These provide alternative mechanisms to achieve therapeutic benefits.
Table 3: Comparison of LXR Inverse Agonists with Alternative Therapies
| Therapeutic Class | Compound Examples | Mechanism of Action | Target Indications | Reference |
| LXR Inverse Agonists | SR9238, SR9243 | Suppress LXR activity, reducing lipogenesis and inflammation. | NASH, Dyslipidemia, Cancer | [1][3] |
| FXR Agonists | Obeticholic Acid | Activate Farnesoid X Receptor, regulating bile acid, lipid, and glucose metabolism. | NASH, Primary Biliary Cholangitis | [6][7] |
| PPAR Agonists | Fibrates (e.g., Fenofibrate), Thiazolidinediones | Activate Peroxisome Proliferator-Activated Receptors, improving lipid profiles and insulin sensitivity. | Dyslipidemia, Type 2 Diabetes | [8][9] |
Farnesoid X Receptor (FXR) Agonists: FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. FXR agonists, such as obeticholic acid, have shown efficacy in reducing liver fat and fibrosis in models of NASH.[7] They represent a clinically validated alternative approach for metabolic liver disease.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: PPARs are a family of nuclear receptors that are major regulators of lipid and glucose metabolism.[8] Fibrates (PPARα agonists) are used to treat dyslipidemia, while thiazolidinediones (PPARγ agonists) are used to improve insulin sensitivity in type 2 diabetes.[9] These agents have well-established roles in managing metabolic disorders.
Conclusion
The LXR inverse agonists SR9238 and SR9243 demonstrate potent activity in suppressing lipogenesis and inflammation in a variety of cell lines, highlighting their therapeutic potential for metabolic diseases and cancer. While direct comparative studies are limited, the available data suggest that both compounds are effective modulators of LXR signaling, with SR9238 offering liver-specific targeting and SR9243 providing systemic exposure. The choice between these compounds would depend on the specific therapeutic application and desired tissue distribution. Further cross-validation studies in diverse cell models are warranted to fully elucidate their comparative efficacy. In the broader landscape of metabolic disease therapeutics, FXR and PPAR agonists offer alternative and sometimes complementary approaches to modulating metabolic pathways. The detailed protocols and comparative data provided in this guide aim to facilitate further research and development in this promising area of pharmacology.
References
- 1. FXR agonist INT-787 shows promise in the treatment of NASH | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gubra.dk [gubra.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Obeticholic acid and INT-767 modulate collagen deposition in a NASH in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
A Comparative Analysis of RO-3306 and Caspase Inhibitors in Apoptosis Assays
Mechanism of Action: A Tale of Two Pathways
The induction and inhibition of apoptosis are complex processes regulated by multiple signaling cascades. RO-3306 and caspase inhibitors intervene at distinct points in these pathways.
RO-3306: Inducing Apoptosis through Cell Cycle Disruption
RO-3306 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] By binding to the ATP pocket of CDK1, RO-3306 prevents the kinase activity of the CDK1/Cyclin B1 complex, which is crucial for the G2/M transition in the cell cycle.[1][2] This inhibition leads to a G2/M phase arrest and, in many cancer cell lines, subsequently induces apoptosis.[1][2][3] The apoptotic signal initiated by RO-3306 is multifaceted, involving the activation of both the extrinsic (caspase-8-mediated) and intrinsic (caspase-9-mediated) pathways.[4][5] The cellular response to RO-3306, particularly the induction of apoptosis, can also be influenced by the p53 tumor suppressor protein status of the cells.[2][6][7]
Caspase Inhibitors: Directly Blocking the Executioners of Apoptosis
Caspases are a family of cysteine proteases that are the central executioners of apoptosis.[8] They are broadly categorized into initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7).[9] Caspase inhibitors are typically peptide-based molecules that irreversibly bind to the active site of these enzymes, thereby blocking their proteolytic activity and halting the apoptotic cascade.[10] These inhibitors can be broad-spectrum (pan-caspase), targeting a wide range of caspases, or specific to a particular caspase, allowing for the dissection of individual caspase roles in apoptosis.[10][11]
Signaling Pathway Diagrams
To visually delineate the mechanisms of action, the following diagrams illustrate the signaling pathways affected by RO-3306 and caspase inhibitors.
Performance in Apoptosis Assays: A Quantitative Comparison
The following tables summarize the quantitative data from various studies on the effects of RO-3306 and different caspase inhibitors in apoptosis assays. It is important to note that these results are from different experimental systems and should be interpreted with caution when making indirect comparisons.
Table 1: Quantitative Effects of RO-3306 in Apoptosis Assays
| Cell Line | Assay | Concentration | Treatment Duration | Observed Effect |
| HepG2 | Annexin V/PI | 5 µM | 48 hours | ~70% increase in apoptotic cells compared to control[2] |
| HCT116 & SW480 | Annexin V | 9 µM | 72 hours | 30-40% apoptotic cells[9][12] |
| OVCAR5 | Annexin V | 25 µM | 16 hours | 18.01% increase in apoptotic cells compared to control[5] |
| SKOV3 | Annexin V | 25 µM | 16 hours | 23.44% increase in apoptotic cells compared to control[5] |
| OVCAR5 | Caspase-3 Activity | 25 µM | 14 hours | 1.29-fold increase in activity compared to control[5] |
| SKOV3 | Caspase-3 Activity | 25 µM | 14 hours | 1.16-fold increase in activity compared to control[5] |
| OVCAR5 | Caspase-8 Activity | 25 µM | 14 hours | 0.33-fold increase in activity compared to control[5] |
| SKOV3 | Caspase-8 Activity | 25 µM | 14 hours | 0.29-fold increase in activity compared to control[5] |
| OVCAR5 | Caspase-9 Activity | 25 µM | 14 hours | 0.27-fold increase in activity compared to control[5] |
| SKOV3 | Caspase-9 Activity | 25 µM | 14 hours | 0.35-fold increase in activity compared to control[5] |
Table 2: Quantitative Effects of Caspase Inhibitors in Apoptosis Assays
| Inhibitor | Target | Cell Line | Apoptosis Inducer | Concentration | Observed Effect |
| Z-VAD-FMK | Pan-caspase | Rat Cortical Neurons | Oxygen-Glucose Deprivation | 100 µM | Reduced cell death from ~71% to ~54%[13] |
| Z-DEVD-FMK | Caspase-3 | Jurkat | Camptothecin (4 µM) | 20 µM | Reduced apoptosis from ~42% to control levels[14] |
| Z-IETD-FMK | Caspase-8 | Jurkat | Anti-Fas mAb (100 ng/mL) | 40 µM | Reduced apoptosis from 94% to 19%[15] |
| Z-IETD-FMK | Caspase-8 | HCT-116 | Fisetin (20 µmol/l) | 20 µmol/l | Significantly increased the number of intact cells and reduced apoptotic cells[16] |
| Z-LEHD-FMK | Caspase-9 | Jurkat | Camptothecin (4 µM) | 20 µM | Reduced apoptosis by approximately 50%[17] |
| Z-LEHD-FMK | Caspase-9 | Human Hepatocytes | TRAIL (50 ng/ml) | Not specified | Significantly protected from TRAIL-induced apoptosis[18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture cells to the desired confluency and treat with the compound of interest (e.g., RO-3306) or co-treat with an apoptosis inducer and a caspase inhibitor for the specified duration.
-
Harvesting: Gently harvest the cells, including both adherent and floating populations. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay quantifies the activity of specific caspases.
-
Cell Lysis: Treat cells as described above. After treatment, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AFC) reporter.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase activity.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for conducting an apoptosis assay.
Conclusion
RO-3306 and caspase inhibitors represent two distinct strategies for modulating apoptosis. RO-3306 acts upstream by disrupting the cell cycle, leading to the activation of the apoptotic machinery. In contrast, caspase inhibitors act as direct roadblocks within the apoptotic pathway, preventing the execution of cell death. The choice between using an inducer like RO-3306 or an inhibitor depends on the specific research question. RO-3306 is a valuable tool for studying the interplay between cell cycle regulation and apoptosis, while caspase inhibitors are indispensable for confirming the involvement of specific caspases in a given apoptotic process and for dissecting the hierarchical organization of the caspase cascade. The quantitative data and protocols provided in this guide serve as a valuable resource for designing and interpreting apoptosis experiments involving these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. sanbio.nl [sanbio.nl]
- 16. researchgate.net [researchgate.net]
- 17. pufei.com [pufei.com]
- 18. researchgate.net [researchgate.net]
Assessing the Specificity of SR-3306 for JNK Isoforms: A Comparative Guide
This guide provides a detailed comparison of the c-Jun N-terminal kinase (JNK) inhibitor SR-3306 with other alternative inhibitors, focusing on its specificity for JNK isoforms. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and protocols to aid in the assessment of this compound for research and therapeutic development.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to environmental stress, inflammatory cytokines, and growth factors.[1][2] The JNK signaling cascade involves a series of protein kinases that ultimately lead to the phosphorylation and activation of transcription factors, most notably c-Jun. There are three primary JNK genes—JNK1, JNK2, and JNK3—which encode for at least 10 different protein isoforms through alternative splicing.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is largely restricted to the brain, heart, and testes.[1] Given their distinct physiological roles, the development of isoform-specific JNK inhibitors is a key objective for targeted therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3][4]
This compound is a cell-permeable, orally available, and blood-brain-barrier-permeant anilinopyrimidine compound that functions as a reversible and ATP-competitive JNK inhibitor.[5] This guide assesses its potency and selectivity across the three main JNK isoforms.
Data Presentation: Inhibitor Specificity
The specificity of this compound and other common JNK inhibitors is summarized below. Data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the kinase by 50%. Lower values denote higher potency.
Table 1: Biochemical Potency of JNK Inhibitors Against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 67 | 283 | 159 | [5] |
| SP600125 | 40 | 40 | 90 | [2] |
| AS601245 | 150 | 220 | 70 | [2] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [6] |
| Tanzisertib (CC-930) | 61 | 5 | 5 | [7] |
| JNK-9L | 99 | N/A | 148 | [6] |
N/A: Data not available.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 | Fold Selectivity (vs. JNK1) | Reference |
| JNK1 | 67 nM | 1x | [5] |
| JNK2 | 283 nM | ~4.2x | [5] |
| JNK3 | 159 nM | ~2.4x | [5] |
| p38 | >20,000 nM | >298x | [5][8] |
As shown, this compound is a potent inhibitor of JNK1 and JNK3, with moderate potency against JNK2.[5] Crucially, it demonstrates high selectivity over the closely related p38 MAP kinase, a common off-target liability for many JNK inhibitors.[8]
Experimental Protocols
The data presented in this guide were generated using established biochemical and cell-based assays. The following are detailed methodologies representative of those used to assess JNK inhibitor specificity.
1. Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific JNK isoform.
-
Objective: To determine the IC50 value of an inhibitor against purified recombinant JNK1, JNK2, and JNK3 enzymes.
-
Materials:
-
Human recombinant JNK1, JNK2, and JNK3 enzymes.
-
Biotinylated substrate peptide (e.g., GST-c-Jun).
-
ATP (Adenosine triphosphate).
-
Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-c-Jun).
-
Streptavidin-Allophycocyanin (SA-APC).
-
Assay Buffer (e.g., 50 mM Hepes, 10 mM MgCl2, 1 mM EGTA).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Add 5 µL of assay buffer containing the JNK enzyme to each well of a 384-well plate.
-
Add 100 nL of the test inhibitor from the DMSO dilution plate. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of assay buffer containing ATP and the biotinylated substrate peptide.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of detection mix containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a compatible reader, measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
2. Cell-Based c-Jun Phosphorylation Assay
This assay measures the inhibition of JNK activity within a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.
-
Objective: To determine the cellular potency (IC50) of an inhibitor in blocking the JNK signaling pathway.
-
Materials:
-
A relevant cell line (e.g., HeLa, INS-1, or SH-SY5Y).
-
Cell culture medium and serum.
-
JNK pathway activator (e.g., Anisomycin, UV radiation, or pro-inflammatory cytokines like TNF-α).
-
Test inhibitor (e.g., this compound).
-
Lysis buffer.
-
Antibodies for Western Blot or ELISA: anti-phospho-c-Jun (Ser73) and anti-total-c-Jun or a loading control (e.g., GAPDH).
-
-
Procedure:
-
Seed cells in 96-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal JNK activity.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator for 30 minutes.
-
Wash the cells with cold PBS and lyse them directly in the wells.
-
Quantify phospho-c-Jun and total c-Jun levels in the cell lysates using either Western Blot or a sandwich ELISA.
-
Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.
-
Calculate IC50 values by plotting the normalized signal against the inhibitor concentration.
-
Conclusion
This compound is a potent and selective JNK inhibitor. Its biochemical profile reveals strong inhibition of JNK1 and JNK3, with a slightly lower potency for JNK2.[5] A key advantage of this compound is its excellent selectivity against other kinases, particularly the closely related p38 MAPK, which is a significant improvement over less selective, first-generation inhibitors like SP600125.[8] The compound's ability to cross the blood-brain barrier and its demonstrated efficacy in cell-based models of c-Jun phosphorylation make it a valuable tool for investigating the roles of JNK signaling in both peripheral tissues and the central nervous system.[5][8] Researchers should consider this isoform-selectivity profile when designing experiments to probe the specific functions of JNK1, JNK2, or JNK3.
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The isoform-specific functions of the c-Jun N-terminal Kinases (JNKs): differences revealed by gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNK Inhibitor XIV, this compound The JNK Inhibitor XIII, this compound controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SR-3306 and AS601245 in the Attenuation of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent c-Jun N-terminal kinase (JNK) inhibitors, SR-3306 and AS601245, with a focus on their potential therapeutic applications in neuroinflammation. This document synthesizes available experimental data to offer an objective comparison of their biochemical potency, cellular activity, and preclinical efficacy in relevant models of neuroinflammation.
Introduction to Neuroinflammation and the Role of JNK Signaling
Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. While acute neuroinflammation is a protective mechanism, chronic activation of inflammatory pathways can lead to neuronal damage and disease progression. Microglia, the resident immune cells of the CNS, play a central role in orchestrating the neuroinflammatory response.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of inflammation and apoptosis. In the context of neuroinflammation, activation of the JNK pathway in microglia, often triggered by stimuli such as lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4), leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory mediators.[1][2] This makes the JNK pathway a compelling target for therapeutic intervention in neuroinflammatory disorders.
Comparative Analysis of this compound and AS601245
This compound and AS601245 are both potent, ATP-competitive inhibitors of JNK. While they share a common mechanism of action, they exhibit differences in their inhibitory profiles against JNK isoforms and have been investigated in different preclinical models.
Data Presentation: Biochemical and Cellular Potency
The following table summarizes the reported IC50 values of this compound and AS601245 against the three main JNK isoforms. Lower IC50 values indicate higher potency.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cell-Based p-c-jun Inhibition IC50 (nM) | Key References |
| This compound | ~200 | ~200 | ~200 | ~216 (in INS-1 cells) | [3] |
| AS601245 | 150 | 220 | 70 | Not explicitly reported in a comparable assay | [4][5][6][7] |
Note: The cell-based IC50 for this compound was determined by measuring the inhibition of c-jun phosphorylation.[3] Direct comparison of cellular potency is challenging due to variations in experimental systems.
Preclinical Efficacy in Neuroinflammation and Neurodegeneration Models
This compound has demonstrated neuroprotective effects in a mouse model of Parkinson's disease, a neurodegenerative disorder with a significant neuroinflammatory component. Oral administration of this compound was shown to protect dopaminergic neurons from toxicity.[3]
AS601245 has been shown to be a potent inhibitor of LPS-induced TNF-α release in mice, directly demonstrating its anti-inflammatory properties in a model relevant to neuroinflammation. Furthermore, AS601245 has shown neuroprotective effects in a gerbil model of transient global ischemia, reducing neuronal loss.[8]
While a head-to-head comparison in a standardized neuroinflammation model is not available in the public domain, the existing data suggests that both compounds are effective in mitigating pathological processes associated with neuroinflammation and neurodegeneration.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and AS601245 in the context of neuroinflammation.
In Vitro Model of Neuroinflammation using BV-2 Microglial Cells
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Induction of Neuroinflammation: To induce an inflammatory response, BV-2 cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for various time points (e.g., 6, 12, or 24 hours).[10][11]
-
Inhibitor Treatment: this compound or AS601245 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at desired concentrations 1-2 hours prior to LPS stimulation.
-
Readouts:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[10]
-
Western Blot for JNK Activation: The phosphorylation status of JNK is assessed by Western blot analysis of cell lysates using an antibody specific for phospho-JNK (Thr183/Tyr185).[2][12]
-
Immunofluorescence for Microglial Activation: The activation state of microglia is visualized by immunofluorescence staining for the marker Iba1.[13][14]
-
Western Blot Protocol for Phospho-JNK
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against phospho-JNK (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[12][15]
Immunofluorescence Protocol for Iba1
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating the cells in a blocking solution (e.g., PBS with 5% goat serum and 0.1% Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against Iba1 (a marker for microglia/macrophages) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a fluorescence microscope.[13][14][16]
Mandatory Visualizations
JNK Signaling Pathway in LPS-Induced Microglial Activation
Caption: JNK signaling pathway in LPS-induced microglial activation.
Experimental Workflow for Comparing JNK Inhibitors
Caption: Workflow for comparing this compound and AS601245 in vitro.
Conclusion
Both this compound and AS601245 are potent JNK inhibitors with demonstrated efficacy in preclinical models relevant to neuroinflammation and neurodegeneration. AS601245 shows slightly higher potency towards JNK3, an isoform highly expressed in the brain. This compound has shown efficacy via oral administration in a Parkinson's disease model. The choice between these compounds for further research and development may depend on the specific neuroinflammatory condition being targeted, the desired isoform selectivity, and the preferred route of administration. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies in the field of neuroinflammation.
References
- 1. c-Jun N-terminal kinases (JNKs) mediate pro-inflammatory actions of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Prevention of LPS-Induced Microglia Activation, Cytokine Production and Sickness Behavior with TLR4 Receptor Interfering Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhein Suppresses Neuroinflammation via Multiple Signaling Pathways in LPS-Stimulated BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
Validating SR-3306 Target Engagement by Measuring p-c-jun Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the c-Jun N-terminal kinase (JNK) inhibitor, SR-3306, with other commonly used JNK inhibitors. We present supporting experimental data demonstrating the validation of this compound's target engagement by measuring the phosphorylation of its downstream target, c-Jun (p-c-jun). Detailed experimental protocols and visual representations of the signaling pathway and workflows are included to facilitate understanding and replication.
JNK Signaling and the Role of p-c-jun
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by various stress stimuli, including cytokines, UV radiation, and heat shock, and plays a pivotal role in cellular processes such as proliferation, apoptosis, and inflammation.[1][2] A key downstream event in the JNK pathway is the phosphorylation of the transcription factor c-Jun at serines 63 and 73. This phosphorylation event (resulting in p-c-jun) is a well-established and reliable biomarker for JNK activation.[1] Consequently, measuring the levels of p-c-jun is a direct and effective method for assessing the target engagement and efficacy of JNK inhibitors.
Figure 1: Simplified JNK signaling pathway leading to c-Jun phosphorylation.
Comparison of JNK Inhibitors
This compound is a selective, potent, and highly brain-penetrant pan-JNK inhibitor.[3][4] The following table provides a comparison of the half-maximal inhibitory concentrations (IC50) of this compound and other well-known JNK inhibitors against the three JNK isoforms.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 67 | 283 | 159 | [5] |
| SP600125 | 40 | 40 | 90 | [6] |
| AS601245 | 150 | 220 | 70 | [7] |
| TCS JNK 6o | 45 | 160 | - | [3] |
Experimental Validation of this compound Target Engagement
The engagement of this compound with its target, JNK, has been validated by measuring the downstream phosphorylation of c-Jun. A study demonstrated a dose-dependent reduction in p-c-jun levels in the substantia nigra of mice treated with this compound following MPTP-induced neurotoxicity, a model known to activate the JNK pathway.[2]
Experimental Data Summary
The following table summarizes the quantitative data from the aforementioned study, showcasing the dose-dependent effect of this compound on p-c-jun levels as measured by ELISA.[2]
| Treatment Group | p-c-jun Level (ng ± SEM) | Statistical Significance (vs. MPTP) |
| Vehicle | - | - |
| MPTP | Increased | - |
| MPTP + 10 mg/kg this compound | No significant effect | Not significant |
| MPTP + 20 mg/kg this compound | Significantly reduced | p < 0.01 |
| MPTP + 30 mg/kg this compound | Significantly reduced | p < 0.001 |
These results were further corroborated by Western blot analysis and immunohistochemical staining, which visually confirmed a decrease in p-c-jun immunoreactivity in the dopaminergic neurons of mice treated with this compound.[2]
Figure 2: General experimental workflow for validating this compound target engagement.
Experimental Protocols
The following are detailed methodologies for the key experiments used to measure p-c-jun levels and validate this compound target engagement.
Western Blot for p-c-jun Detection
Figure 3: Step-by-step workflow for Western blot analysis of p-c-jun.
a. Sample Preparation:
-
Homogenize collected tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA protein assay.
b. Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 30 µg) from each sample onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-p-c-jun Ser63) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize p-c-jun levels to a loading control (e.g., β-actin or GAPDH).
ELISA for p-c-jun Measurement
a. Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for total c-Jun overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
b. Assay Procedure:
-
Add diluted protein lysates (e.g., 30 µg total protein) and p-c-jun standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a detection antibody specific for phosphorylated c-Jun (conjugated to an enzyme like HRP).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of p-c-jun in the samples based on the standard curve.
Immunohistochemistry (IHC) for p-c-jun Staining
a. Tissue Preparation:
-
Fix the tissue samples in 4% paraformaldehyde and embed in paraffin.
-
Cut 5-10 µm thick sections and mount them on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
b. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating.
c. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibody against p-c-jun overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Wash with PBS.
-
Develop the color with a chromogen substrate such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
d. Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and quantify the number of p-c-jun positive cells in the region of interest.
References
- 1. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison between the timing of JNK activation, c-Jun phosphorylation, and onset of death commitment in sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold [mdpi.com]
Replicating Neuroprotection: A Comparative Analysis of SR-3306 and Alternative Therapeutics
A detailed examination of the preclinical data supporting the neuroprotective effects of the c-Jun N-terminal kinase (JNK) inhibitor, SR-3306, reveals a compelling case for its potential in neurodegenerative diseases. This guide provides a comprehensive comparison of the seminal findings on this compound with alternative JNK inhibitors and compounds targeting the sigma-1 receptor, offering researchers a consolidated resource for evaluating and potentially replicating these pivotal studies.
This guide synthesizes the quantitative data from the foundational this compound papers and contrasts it with reported efficacies of other JNK inhibitors and sigma-1 receptor agonists, providing a broader context for its neuroprotective profile.
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize the key quantitative findings for this compound and a selection of alternative neuroprotective agents.
Table 1: In Vitro Neuroprotection in Dopaminergic Neurons
| Compound | Target | Model | Neurotoxin | Concentration for >90% Protection | Publication |
| This compound | JNK Inhibitor | Primary rat mesencephalic neurons | MPP+ (10 µM) | 300 - 1000 nM | Chambers et al., 2011 |
| SR-11935 | JNK2/3 Inhibitor | Motor neurons co-cultured with SOD1 G93A astrocytes | Astrocyte-mediated toxicity | ~50 nM | Przedborski et al., 2014 (DTIC Report) |
Table 2: In Vivo Neuroprotection in Parkinson's Disease Models
| Compound | Target | Animal Model | Neurotoxin | Dosing Regimen | Key Outcomes | Publication |
| This compound | JNK Inhibitor | MPTP Mouse Model | MPTP | 30 mg/kg, p.o. | ~72% protection of TH-positive neurons in the SNpc | Chambers et al., 2011 |
| This compound | JNK Inhibitor | 6-OHDA Rat Model | 6-OHDA | 10 mg/kg/day, s.c. for 14 days | 6-fold increase in surviving TH+ neurons; 87% decrease in amphetamine-induced rotations | Crocker et al., 2011 |
| IQ-1S | JNK3 Inhibitor | Rat Model of Focal Cerebral Ischemia | MCAO | 25 mg/kg, i.p. | ~50% reduction in infarct size | Plotnikov et al., 2020 |
| PRE-084 | Sigma-1 Receptor Agonist | 6-OHDA Mouse Model | 6-OHDA | 0.3 mg/kg/day for 5 weeks | Significant improvement in spontaneous forelimb use; increased density of dopaminergic fibers | Francardo et al., 2014 |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the key experimental protocols used in the original this compound studies.
In Vitro Neuroprotection Assay (Chambers et al., 2011)
-
Cell Culture: Primary dopaminergic neurons were cultured from the ventral mesencephalon of E14 rat embryos.
-
Neurotoxicity Induction: Neurons were exposed to 10 µM of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce cell death.
-
Treatment: this compound was added to the cell cultures at various concentrations (10-1000 nM) 15 minutes prior to the addition of MPP+.
-
Endpoint Analysis: After 48 hours of incubation, the number of surviving dopaminergic neurons was quantified by immunostaining for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.
MPTP Mouse Model of Parkinson's Disease (Chambers et al., 2011)
-
Animals: Male C57BL/6 mice were used.
-
Neurotoxin Administration: Mice received four intraperitoneal (i.p.) injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals.
-
Treatment: this compound was administered orally (p.o.) at a dose of 30 mg/kg.
-
Endpoint Analysis: Seven days after MPTP intoxication, the brains were sectioned and the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) was determined using unbiased stereology.
6-OHDA Rat Model of Parkinson's Disease (Crocker et al., 2011)
-
Animals: Adult male Sprague-Dawley rats were used.
-
Neurotoxin Administration: A unilateral lesion of the nigrostriatal pathway was induced by a single stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Treatment: this compound was administered subcutaneously (s.c.) at a dose of 10 mg/kg/day for 14 days.
-
Behavioral Analysis: Rotational behavior induced by d-amphetamine was measured as an indicator of the lesion's severity and the treatment's efficacy.
-
Histological Analysis: The number of surviving TH-positive neurons in the SNpc was quantified.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
Caption: In Vitro Neuroprotection Workflow.
Caption: In Vivo Neuroprotection Workflow.
SR-3306 Efficacy in Neurotoxin-Induced Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of the efficacy of SR-3306, a selective c-Jun N-terminal kinase (JNK) inhibitor, in various neurotoxin-induced animal models relevant to Parkinson's disease. Data is presented to compare its performance with other neuroprotective agents, supported by detailed experimental protocols and pathway diagrams for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is an orally bioavailable and brain-penetrant small molecule that inhibits the JNK signaling pathway.[1][2] The JNK pathway is a critical mediator of neuronal apoptosis (programmed cell death) in response to cellular stress, such as that induced by neurotoxins. By inhibiting JNK, this compound has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[1][3]
This compound Signaling Pathway Inhibition
Neurotoxins like MPP+ (the active metabolite of MPTP) and 6-OHDA induce oxidative stress and mitochondrial dysfunction, leading to the activation of the JNK signaling cascade. Activated JNK phosphorylates the transcription factor c-Jun, which in turn promotes the expression of pro-apoptotic genes, culminating in neuronal cell death. This compound acts by directly inhibiting JNK, thereby preventing the phosphorylation of c-Jun and blocking the downstream apoptotic pathway.
Figure 1. Mechanism of this compound neuroprotection.
Quantitative Efficacy Data
The neuroprotective efficacy of this compound has been quantified in both in vitro and in vivo models. The data is summarized in the tables below.
In Vitro Efficacy of this compound
Table 1: this compound Performance in MPP+-Induced Neurotoxicity Model
| Parameter | Condition | Result | Citation |
| Neurotoxin | 10 µM MPP+ | Induces ~50% reduction in TH+ neurons | [4] |
| This compound Efficacy | 300-1000 nM this compound + 10 µM MPP+ | >90% neuroprotection of dopaminergic neurons | [1][4] |
| Target Engagement | IC50 for p-c-jun inhibition | ~230 nM | [4] |
| Control | 1000 nM this compound alone | No effect on TH+ neuron viability | [4] |
TH+ = Tyrosine Hydroxylase positive (a marker for dopaminergic neurons)
In Vivo Efficacy of this compound
This compound has shown significant efficacy in two key rodent models of Parkinson's disease: the MPTP mouse model and the 6-OHDA rat model.
Table 2: this compound Performance in Neurotoxin-Induced Animal Models of Parkinson's Disease
| Model | Animal | Treatment Protocol | Key Efficacy Readouts | Citation |
| MPTP | Mouse | 30 mg/kg this compound (oral) | - Restored TH+ neuron count to 72% of vehicle levels (MPTP alone caused a 46% loss).- Caused a 4-fold decrease in p-c-jun positive cells compared to MPTP-treated mice. | [1][4] |
| 6-OHDA | Rat | 10 mg/kg/day this compound (s.c.) for 14 days | - Increased TH+ neurons in the SNpc by 6-fold compared to vehicle.- Reduced d-amphetamine-induced circling by 87%.- Caused a 2.3-fold reduction in p-c-jun immunoreactive neurons. | [3][5] |
SNpc = Substantia Nigra pars compacta
Comparison with Alternative JNK Inhibitors
While direct comparative studies are limited, data from other JNK inhibitors tested in different neurological injury models can provide context. It is important to note that the following data is from cerebral ischemia models, not neurotoxin-induced Parkinson's models, and thus direct comparisons of potency should be made with caution.
Table 3: Performance of Other JNK Inhibitors in Ischemia Models
| Compound | Model | Treatment Protocol | Key Efficacy Readouts | Citation |
| IQ-1S | Rat Focal Cerebral Ischemia | 5 mg/kg (i.p.)25 mg/kg (i.p.) | - Reduced infarct size by 20%.- Reduced infarct size by 50%. | [6] |
| D-JNKI1 | Mouse Cerebral Ischemia (MCAO) | Intravenous, 3h post-MCAO | - Strongly neuroprotective (quantitative details on infarct reduction not specified in snippet).- Protection is independent of systemic IL-6 and KC/CXCL1 release. | [7] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of these findings.
In Vitro Neuroprotection Assay (MPP+ Model)
-
Cell Culture : Primary mesencephalic dopaminergic neurons are harvested from E14 Sprague-Dawley rat embryos.[4]
-
Plating : Cells are plated at a density of 200,000 cells/well in 8-well chamber slides.[4]
-
Treatment : Cultures are exposed to 10 µM MPP+ to induce neurotoxicity, either in the presence or absence of varying concentrations of this compound (10-1000 nM).[4]
-
Incubation : The cells are incubated for 48 hours.[4]
-
Analysis : The number of viable dopaminergic neurons is quantified by counting Tyrosine Hydroxylase (TH) positive cells. Total cell counts can be verified using DAPI staining.[4]
In Vivo Neuroprotection Workflow (MPTP & 6-OHDA Models)
The general workflow for assessing the in vivo efficacy of this compound involves neurotoxin administration, treatment, and subsequent behavioral and histological analysis.
Figure 2. General experimental workflow for in vivo studies.
MPTP Mouse Model Protocol:
-
Neurotoxin Administration : MPTP is administered to mice to induce degeneration of dopaminergic neurons.[4] The acute dosing paradigm typically involves multiple administrations over a 24-hour period.[8]
-
Treatment : this compound is administered orally (e.g., 30 mg/kg).[4]
-
Endpoint Analysis : Seven days after MPTP intoxication, brains are collected.[4]
-
Quantification : Unbiased stereological counts of TH-positive cells in the Substantia Nigra pars compacta (SNpc) are performed. Target engagement is confirmed by measuring levels of phosphorylated c-jun via ELISA, Western blot, or immunofluorescence.[4]
6-OHDA Rat Model Protocol:
-
Neurotoxin Administration : 6-hydroxydopamine (6-OHDA) is administered via stereotaxic injection into the nigrostriatal pathway (e.g., medial forebrain bundle) of one hemisphere.[5][9]
-
Treatment : this compound is administered systemically (e.g., 10 mg/kg/day, s.c.) for a period such as 14 days.[5]
-
Behavioral Assessment : Motor deficits are assessed using the d-amphetamine-induced circling test, where a higher number of rotations indicates a more severe lesion.[5]
-
Histological Analysis : Brains are processed for immunohistochemical staining to quantify the survival of TH-positive neurons in the SNpc and their terminals in the striatum.[3]
Conclusion
The available data robustly supports the efficacy of this compound as a neuroprotective agent in both in vitro and in vivo neurotoxin models of Parkinson's disease. Its ability to be delivered orally and penetrate the brain, combined with its demonstrated on-target inhibition of the JNK pathway, makes it a significant candidate for further development.[2][4] While other JNK inhibitors have shown promise in models of acute neuronal injury like stroke, this compound is one of the few to be extensively characterized in preclinical Parkinson's models, showing both preservation of dopaminergic neurons and improvement in motor function.[3] Future research should focus on chronic neurotoxin models and direct, head-to-head comparisons with other neuroprotective agents to further establish its therapeutic potential.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. Small Molecule c-jun-N-terminal Kinase (JNK) Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotection by inhibiting the c-Jun N-terminal kinase pathway after cerebral ischemia occurs independently of interleukin-6 and keratinocyte-derived chemokine (KC/CXCL1) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. michaeljfox.org [michaeljfox.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SR-3306
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling SR-3306. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent compound, minimizing exposure risks and ensuring a secure laboratory environment.
Hazard Identification and Safety Data Summary
This compound is a potent chemical that requires careful handling. The primary hazards associated with this compound are harm if swallowed, potential for allergic skin reaction, and high toxicity to aquatic life with long-lasting effects.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a variety of chemicals. Double-gloving provides an additional barrier in case of a breach in the outer glove.[1] |
| Eye Protection | Chemical splash goggles. | Provides a complete seal around the eyes to protect against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator. For frequent or large-scale handling, a Powered Air-Purifying Respirator (PAPR) is recommended.[2] | Protects against the inhalation of fine powder particles. PAPRs offer a higher level of protection and are suitable for extended use.[2] |
| Body Protection | A dedicated lab coat, preferably disposable. | Protects personal clothing and skin from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Ensures no skin is exposed and prevents the tracking of contaminants outside the handling area. |
Experimental Protocols: Safe Handling and Weighing of this compound
Adherence to a strict, step-by-step protocol is essential when working with potent compounds like this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Decontamination Supplies: Before beginning, ensure that a decontamination solution (e.g., 70% ethanol) and appropriate waste containers are readily accessible.[3]
-
PPE Donning: Put on all required PPE in the correct sequence before entering the designated handling area.
2. Weighing and Aliquoting:
-
Minimize Dust Generation: When handling the powder, use gentle scooping motions to minimize the creation of airborne dust.[3]
-
Closed System Weighing: Whenever feasible, use a closed system for weighing and transferring the compound.
-
Clean Spatula: Use a clean, designated spatula for handling this compound.
-
Tare Weighing Vessel: Place a tared, sealable container on the analytical balance.
-
Transfer Compound: Carefully transfer the desired amount of this compound to the container.
-
Seal and Clean: Securely seal the container and wipe the exterior with a damp cloth to remove any residual powder before removing it from the weighing area.
3. Solution Preparation:
-
Slow Addition of Solvent: To avoid splashing, slowly add the solvent to the sealed container containing the this compound powder.[3]
-
Controlled Dissolution: Agitate the container gently to dissolve the compound. Keep the container covered as much as possible during this process.
4. Post-Handling and Decontamination:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.[4]
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination.
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.[3]
Operational and Disposal Plans
Waste Disposal:
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[3]
-
Disposal Method: this compound is a non-halogenated organic compound. Dispose of waste in a designated "non-halogenated organic waste" container.[5][6] The preferred method for the ultimate disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company. Do not dispose of this waste down the drain or in regular trash.
Emergency Procedures:
-
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Containment: For small spills, use a chemical spill kit to absorb the material, working from the outside in. All cleanup materials must be disposed of as hazardous waste.[3]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.
-
Visual Guidance
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. pharmastate.academy [pharmastate.academy]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
